Synthesis Pathway and Mechanistic Insights of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Executive Summary The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic building block. Its structural architecture—comprising a pyrazole core, a strongly electron-wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic building block. Its structural architecture—comprising a pyrazole core, a strongly electron-withdrawing nitro group, two electron-donating methyl groups, and a protected aldehyde (acetal) appendage—makes it a versatile intermediate in the development of energetic materials, antitubercular agents, and complex pharmaceutical APIs.
This whitepaper outlines a robust, three-step linear synthesis pathway to construct this molecule. By prioritizing chemical causality and self-validating experimental protocols, this guide provides researchers with a scalable and high-yielding methodology.
Retrosynthetic Strategy & Chemical Causality
The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is achieved through a logical sequence of ring construction, electrophilic functionalization, and nucleophilic substitution.
Construction of the Pyrazole Core (Condensation)
The pathway begins with the classical Knorr-type condensation between acetylacetone (2,4-pentanedione) and hydrazine hydrate. The causality behind this step is rooted in thermodynamics: the rapid formation of the bis-hydrazone intermediate is followed by an intramolecular cyclization that is heavily driven by the thermodynamic stability of the resulting aromatic 1H-pyrazole system.
Regioselective Electrophilic Nitration
The second step involves the nitration of 3,5-dimethyl-1H-pyrazole using a mixed-acid system (concentrated H₂SO₄ and fuming HNO₃).
Mechanistic Causality: The pyrazole ring is generally deactivated under strongly acidic conditions due to protonation at the pyridine-like nitrogen. However, the presence of two electron-donating methyl groups at the C3 and C5 positions sufficiently offsets this deactivation. These methyl groups synergistically direct the incoming nitronium ion (NO₂⁺) exclusively to the C4 position, which is the most electron-rich carbon on the ring.
Process Control: The reaction is highly exothermic. Maintaining the temperature between 0–10 °C during the addition phase is critical to prevent the oxidative degradation of the methyl groups into carboxylic acids[1]. This classical nitration selectively and reliably yields 3,5-dimethyl-4-nitro-1H-pyrazole[2].
Base-Mediated N-Alkylation
The final step is the N-alkylation of the nitrated pyrazole using bromoacetaldehyde diethyl acetal.
Mechanistic Causality: The introduction of the strongly electron-withdrawing nitro group at C4 significantly lowers the pKa of the pyrazole N-H bond. This allows for the use of a mild base, such as potassium carbonate (K₂CO₃), rather than requiring harsh hydrides (e.g., NaH).
Reagent Selection: K₂CO₃ in N,N-dimethylformamide (DMF) is the optimal system. It efficiently deprotonates the azole without causing base-catalyzed elimination or degradation of the sensitive acetal functionality on the electrophile[3]. DMF acts as a polar aprotic solvent that solvates the potassium cation, leaving the pyrazolate anion highly nucleophilic for the Sₙ2 displacement of the bromide.
Visualizing the Workflows
Synthetic workflow for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Electrophilic aromatic substitution mechanism for the nitration of 3,5-dimethyl-1H-pyrazole.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser.
Reaction: Dissolve acetylacetone (10.0 g, 100 mmol) in absolute ethanol (100 mL). Cool the solution to 0 °C using an ice-water bath.
Addition: Add hydrazine hydrate (5.5 g, 110 mmol, 1.1 eq) dropwise over 30 minutes. Self-Validation: An exothermic reaction will occur, and the solution will transition from clear to slightly yellow.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2 hours. Monitor completion via TLC (Hexane:EtOAc 1:1, visualization by UV).
Workup: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot water to yield white, needle-like crystals. Dry under vacuum.
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
Setup: In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (5.0 g, 52 mmol) in concentrated sulfuric acid (96%, 15 mL) with continuous stirring. Cool the clear solution to 0–5 °C[1].
Nitration: Slowly add fuming nitric acid (70%, 6 mL) dropwise at a rate that maintains the internal temperature strictly below 10 °C[1]. Self-Validation: Strict temperature control prevents the evolution of brown NO₂ gas, which would indicate undesired oxidative degradation.
Maturation: Once addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 to 3 hours[1].
Workup: Carefully pour the acidic mixture over 100 g of crushed ice with vigorous stirring. Self-Validation: A white precipitate will immediately form. Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum[2].
Protocol 3: Synthesis of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Setup: To a flame-dried 100 mL flask under nitrogen, add 3,5-dimethyl-4-nitro-1H-pyrazole (2.82 g, 20 mmol) and anhydrous DMF (30 mL).
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 5.52 g, 40 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation[3].
Heating: Heat the reaction mixture to 90 °C for 12 hours. Monitor via TLC (DCM:MeOH 95:5). Self-Validation: The starting material spot (lower Rf) will disappear, replaced by a new, less polar UV-active spot.
Workup: Cool the mixture to room temperature and pour into 150 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine (5 × 50 mL). Causality: Repeated brine washing is mandatory to partition and remove the high-boiling DMF from the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to afford the target compound.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the three-step synthesis.
Chemical properties and stability of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties and Stability of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the chemical properties an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Properties and Stability of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 1171000-90-0). Synthesizing foundational principles of physical organic chemistry with established stability testing methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. We delve into the molecule's structural attributes, propose a viable synthetic pathway, and present a detailed framework for assessing its stability under various stress conditions. The guide outlines anticipated degradation pathways, provides actionable protocols for forced degradation studies, and offers evidence-based recommendations for its handling and storage to ensure its integrity in research and development settings.
Introduction and Molecular Overview
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a substituted nitro-pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle that is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] The introduction of a nitro group and a diethoxyethyl sidechain imparts specific chemical characteristics that are critical to understand for its application. A thorough characterization of its stability is paramount, as this information underpins the selection of appropriate storage conditions, formulation strategies, and analytical methods, ensuring the reliability and reproducibility of experimental outcomes.[3][4]
This molecule's stability profile is dictated by three primary structural features:
The 4-Nitro-Pyrazole Core: The aromatic pyrazole ring is generally stable.[5] However, the strongly electron-withdrawing nitro group influences the ring's reactivity and introduces a chromophore that is often susceptible to photodegradation.[3][6] The placement of the nitro group on a carbon atom (C4) generally confers greater thermal stability compared to placement on a nitrogen atom.[7]
The 3,5-Dimethyl Groups: These alkyl substituents are relatively inert but influence the electronic properties and steric environment of the pyrazole ring.
The 1-(2,2-diethoxyethyl) Sidechain: This group features an acetal functional group, which is known to be highly susceptible to cleavage under acidic conditions. This represents the most probable point of hydrolytic instability for the molecule.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is presented below. These data are foundational for designing experimental protocols, including solubility tests and chromatographic method development.
While specific literature on the synthesis of this exact molecule is scarce, a logical and efficient two-step pathway can be proposed based on established pyrazole chemistry. The causality behind this proposed route lies in building the stable, functionalized core first, followed by the N-alkylation to introduce the acid-sensitive sidechain.
Step 1: Nitration of 3,5-Dimethylpyrazole
The commercially available 3,5-dimethylpyrazole is subjected to nitration using a strong nitrating agent, such as nitric acid, to yield the 3,5-dimethyl-4-nitro-1H-pyrazole intermediate.[10] This reaction selectively functionalizes the C4 position due to the directing effects of the two nitrogen atoms.
Step 2: N-Alkylation
The N-H proton of the pyrazole core is weakly acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic pyrazolide anion. This anion then undergoes an Sₙ2 reaction with an alkylating agent, such as 2-bromo-1,1-diethoxyethane, to afford the final product. This is a standard and high-yielding method for N-functionalization of pyrazoles.
Caption: Proposed two-step synthesis of the target compound.
Chemical Stability Profile and Degradation Assessment
A comprehensive understanding of a molecule's intrinsic stability is achieved through forced degradation (or stress testing) studies.[3] These studies expose the compound to conditions more severe than those it would encounter during routine handling and storage to identify potential degradation pathways and develop stability-indicating analytical methods.[4]
Anticipated Degradation Pathways
Based on its functional groups, the following degradation pathways are anticipated:
Acid-Catalyzed Hydrolysis (Most Likely Pathway): The acetal moiety is the most significant liability. In the presence of acid and water, it is expected to hydrolyze, cleaving the C-O bonds of the ethoxy groups to form ethanol and an unstable hemiacetal, which will rapidly convert to the corresponding aldehyde.
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[6] Exposure to UV or high-intensity visible light could lead to complex degradation, potentially involving nitro-group rearrangement or reduction. A color change to yellow or brown is a common indicator of such degradation.[11]
Thermal Degradation: While the pyrazole core is robust, the nitro group can lower the overall thermal stability. At elevated temperatures, decomposition could be initiated, although this is expected to require more forcing conditions than hydrolysis.
Oxidative Degradation: The molecule may be susceptible to strong oxidizing agents, potentially leading to N-oxidation or degradation of the pyrazole ring.
Caption: Anticipated degradation pathways under stress conditions.
Experimental Workflow for Stability Assessment
A self-validating stability study involves stressing the compound under various conditions and using a qualified analytical method to quantify the loss of the parent compound and detect the formation of degradants.
Caption: Workflow for a forced degradation study.
Protocols for Stability Evaluation
The following protocols provide a robust framework for assessing the stability of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.[11]
Methodology:
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Prepare an unstressed control sample by diluting the stock solution to the target concentration (e.g., 0.1 mg/mL) with the mobile phase.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. If no significant degradation is observed, repeat with 1 N HCl. Before analysis, neutralize the sample with an equivalent amount of NaOH.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. If no significant degradation is observed, repeat with 1 N NaOH. Before analysis, neutralize the sample with an equivalent amount of HCl.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Expose a solid sample of the compound to 60°C in a calibrated oven for 48 hours. Separately, incubate a solution sample (in the stock solution solvent) at 60°C for 48 hours.
Photolytic Degradation: Expose a solid sample and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.
Protocol 2: Stability-Indicating HPLC-UV Method
Causality: A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound and effectively separate it from any degradation products without interference.[12] A C18 stationary phase is a logical starting point due to the moderate polarity of the molecule.
Initial Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 260-280 nm due to the nitro-pyrazole chromophore).
Injection Volume: 10 µL
Column Temperature: 30°C
Method Validation: The peak purity of the parent compound in all stressed samples should be assessed using a photodiode array (PDA) detector to ensure no degradants are co-eluting.
Summary of Stability and Recommendations
The results from the forced degradation studies should be compiled to create a clear stability profile.
Expected Data Summary
Stress Condition
Reagent/Parameters
Expected % Degradation
Key Degradation Products
Acid Hydrolysis
0.1 N HCl, 60°C
High (>20%)
Acetaldehyde derivative
Base Hydrolysis
0.1 N NaOH, 60°C
Low to Moderate
-
Oxidation
3% H₂O₂, RT
Moderate
Oxidized species
Thermal (Solid)
60°C
Low (<5%)
-
Thermal (Solution)
60°C
Low to Moderate
-
Photolytic
ICH Q1B
Moderate to High
Complex mixture
Handling and Storage Recommendations
Based on the anticipated chemical liabilities, the following practices are strongly recommended to preserve the integrity of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole:
Temperature: Store in a refrigerated environment (2-8°C).[11] Avoid high temperatures.
Light: Protect from light at all times. Use amber glass vials or store in a dark cabinet.[11]
Atmosphere: For long-term storage, particularly if the compound is a liquid or oil, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidative degradation.[11]
pH: Avoid contact with acidic conditions. When preparing solutions, use high-purity, neutral, or slightly basic aprotic solvents. Buffering solutions to a pH > 7 may enhance stability.
Solutions: Prepare fresh solutions for experiments whenever possible. If stock solutions must be stored, they should be kept refrigerated and protected from light. A short-term stability study of the solution in the chosen solvent is recommended.[11]
Conclusion
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a molecule with distinct chemical features that govern its stability. The primary liability is the acid-sensitive diethoxyethyl (acetal) sidechain, which is highly susceptible to hydrolysis. A secondary concern is its potential for photodegradation, a common characteristic of nitroaromatic compounds. By employing the systematic approach and protocols outlined in this guide, researchers can confidently assess its stability, establish appropriate handling and storage procedures, and develop robust analytical methods. This foundational knowledge is critical for ensuring the quality and reliability of data generated using this compound in any research or development endeavor.
References
Taylor & Francis. (2019, December 30).
Benchchem.
ACS Applied Materials & Interfaces. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
Organic Letters. (2024, July 9).
ResearchGate. (2025, August 10).
ResearchGate. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF.
MedCrave online. (2016, December 14).
PMC. (2024, December 11).
Oxford Academic. (2020, June 15). Liquid Arylazopyrazole Derivative as Molecular Solar Thermal Fuel with Long-term Thermal Stability | Chemistry Letters.
PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
ResearchGate. (2025, July 10). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
A Guide to the Crystal Structure Analysis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Methodological Whitepaper for Drug Discovery Professionals
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2][3][4][5] Understanding the precise three-dimensional architecture of novel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2][3][4][5] Understanding the precise three-dimensional architecture of novel pyrazole derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of the novel compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Compound 1 ), from synthesis to final structural elucidation. While a published crystal structure for this specific molecule is not yet available, this whitepaper serves as a robust framework for its analysis, grounded in established principles and validated protocols for analogous compounds.
Introduction: The Significance of Pyrazole Derivatives in Modern Drug Development
Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their wide array of pharmacological activities. These include anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][4] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, feature a pyrazole core, underscoring the therapeutic relevance of this molecular framework.[1][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is an indispensable tool for the atomic-level characterization of new pyrazole-based drug candidates.[6][7][8]
This guide focuses on the methodological approach to determining the crystal structure of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Compound 1 ), a compound with potential for further development in medicinal chemistry.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
A successful crystal structure analysis begins with the synthesis of the pure compound and the growth of high-quality single crystals.
2.1. Proposed Synthesis of Compound 1
A plausible synthetic route to Compound 1 involves a multi-step process, beginning with the nitration of 3,5-dimethylpyrazole, followed by N-alkylation.
Step 1: Nitration of 3,5-dimethylpyrazole
A common method for the nitration of pyrazoles involves the use of a nitrating agent, such as nitric acid, in a suitable solvent.[10]
Step 2: N-alkylation with 2-bromo-1,1-diethoxyethane
The resulting 3,5-dimethyl-4-nitro-1H-pyrazole can then be N-alkylated using 2-bromo-1,1-diethoxyethane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
3.1. Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms. [11]X-ray data are collected using a diffractometer equipped with a sensitive detector.
3.2. Data Processing
The raw diffraction data are processed to yield a set of unique reflections with their corresponding intensities. This involves:
Integration: Determining the intensity of each diffraction spot.
Scaling: Placing all reflection intensities on a common scale.
Absorption Correction: Correcting for the absorption of X-rays by the crystal.
[11]
3.3. Structure Solution and Refinement
The processed data are used to solve the crystal structure.
Structure Solution: An initial model of the crystal structure is obtained using methods such as direct methods or Patterson synthesis.
[8][12]* Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
[11]
Hypothetical Structural Insights and Data Presentation
Based on the analysis of similar pyrazole structures, we can anticipate several key structural features for Compound 1 .
[11][13][14]
The pyrazole ring is expected to be planar.
The nitro group will likely be twisted relative to the plane of the pyrazole ring.
The diethoxyethyl substituent will adopt a low-energy conformation.
4.1. Tabulated Crystallographic Data (Hypothetical)
The final results of a crystal structure determination are typically presented in a standardized tabular format. The following table represents a hypothetical, yet realistic, set of crystallographic data for Compound 1 .
Parameter
Hypothetical Value
Empirical formula
C11H19N3O4
Formula weight
257.29
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a = 10.123(4) Å, b = 8.456(3) Å, c = 15.789(6) Å
α = 90°, β = 105.23(2)°, γ = 90°
Volume
1305.4(9) ų
Z
4
Density (calculated)
1.308 Mg/m³
Absorption coefficient
0.102 mm⁻¹
F(000)
552
Crystal size
0.25 x 0.20 x 0.15 mm
Theta range for data collection
2.50 to 28.00°
Reflections collected
9876
Independent reflections
3012 [R(int) = 0.035]
Goodness-of-fit on F²
1.05
Final R indices [I>2σ(I)]
R1 = 0.045, wR2 = 0.112
R indices (all data)
R1 = 0.058, wR2 = 0.125
4.2. Molecular Structure of Compound 1
Figure 3: 2D representation of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Conclusion: From Structure to Function
The determination of the crystal structure of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole provides an unambiguous depiction of its molecular geometry. This information is critical for understanding its physicochemical properties and for predicting its binding mode with potential biological targets. The methodological framework presented in this whitepaper offers a comprehensive guide for researchers in the pharmaceutical sciences to successfully elucidate the crystal structures of novel pyrazole derivatives, thereby accelerating the drug discovery and development process. The resulting structural data, when deposited in public databases like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community.
[16][17]
Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489.
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
Jadhav, S. D., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews, 23(1), 1162-1170.
Iowa State University. (n.d.). X-Ray Diffraction Basics.
Al-Ostath, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1947-1972.
Anton Paar. (n.d.). X-ray Diffraction (XRD). Anton Paar Wiki.
Ogawa, K., & Kobayashi, Y. (2009). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 51(4), 299-304.
Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Materials Research Society of Japan, 37(3), 343-348.
Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2108.
Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 32(2).
Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD)
Mohamed, S. K., et al. (2015). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole.
Claramunt, R. M., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 1155–1169.
Cambridge Crystallographic Data Centre. (n.d.).
Royal Society of Chemistry. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
Technical Whitepaper: Mechanism of Action and Synthetic Utility of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole Derivatives
Executive Summary The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1171000-90-0) represents a highly specialized, privileged scaffold in modern medicinal chemistry and drug development [3]. Rathe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1171000-90-0) represents a highly specialized, privileged scaffold in modern medicinal chemistry and drug development [3]. Rather than acting solely as a static ligand, this molecule exhibits dual utility: it functions as a bioreductive prodrug in hypoxic environments and serves as a highly efficient, self-contained precursor for the synthesis of fused ATP-competitive kinase inhibitors .
This whitepaper provides an in-depth technical analysis of the structural causality, mechanisms of action, and validated experimental workflows associated with this pyrazole derivative, designed specifically for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The pharmacological and synthetic versatility of this compound is dictated by three core structural features:
The Pyrazole Core: Provides a stable aromatic system capable of diverse hydrogen-bonding interactions.
3,5-Dimethyl & 4-Nitro Substitution: The methyl groups provide critical steric shielding around the 4-nitro group. This shielding prevents premature nucleophilic attack while tuning the one-electron reduction potential of the nitro group to a biologically relevant window for enzymatic activation [4].
N1-Acetal (2,2-Diethoxyethyl) Moiety: Acts as a masked, latent electrophile (aldehyde) that enhances the molecule's lipophilicity for cellular penetration while remaining completely stable under neutral and basic conditions.
Optimal for cellular permeability (Lipinski's Rule of 5).
CLogP (Predicted)
1.8 - 2.2
Balanced lipophilicity for efficient lipid membrane crossing.
Hydrogen Bond Donors
0
Enhances oral bioavailability and passive diffusion.
Hydrogen Bond Acceptors
5
Facilitates robust target protein and solvent interactions.
Polar Surface Area (PSA)
~82.1 Ų
Excellent for systemic distribution; potential for BBB penetration.
Mechanism of Action I: Bioreductive Prodrug Activation
Nitropyrazoles are well-documented for their ability to act as prodrugs, selectively activated in hypoxic environments such as solid tumors or bacterial infections [1]. The mechanism of action relies on the enzymatic reduction of the 4-nitro group by specific nitroreductases (NTRs).
Causality of Action:
In healthy, normoxic cells, the compound remains inert. However, in hypoxic environments, Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases transfer electrons from NAD(P)H to the 4-nitro group. This reduction yields highly reactive intermediates, including nitro radical anions and hydroxylamines. These reactive nitrogen species (RNS) rapidly induce oxidative stress, deplete intracellular glutathione, and form covalent crosslinks with DNA, ultimately driving the target cell into apoptosis.
Bioreductive activation pathway of 4-nitro-1H-pyrazole derivatives via nitroreductase enzymes.
Mechanism of Action II: Precursor to Fused Kinase Inhibitors
Beyond direct biological action, the precise spatial arrangement of the N1-acetal and the 4-nitro group makes this molecule an ideal precursor for synthesizing fused pyrazolo[4,3-b]pyrazine or pyrazolo[4,3-b]pyridine derivatives.
Causality of Action:
To effectively target the ATP-binding hinge region of kinases (e.g., JAK2, Aurora Kinases), inhibitors must mimic the purine ring of ATP. By reducing the 4-nitro group to an amine and subsequently unmasking the N1-acetal to an aldehyde using acid catalysis, an intramolecular Schiff-base condensation is triggered. The resulting bicyclic scaffold perfectly positions nitrogen atoms to form critical bidentate hydrogen bonds with the kinase hinge region, displacing ATP and halting aberrant cell signaling.
Synthetic cyclization workflow and subsequent kinase target engagement of the fused scaffold.
Table 2: Comparative Mechanistic Profiling
Derivative Class
Primary Target
Mechanism of Action
Typical IC50 / Effective Conc.
Parent 4-Nitro Scaffold
Nitroreductase (NTR)
Prodrug bioreduction to RNS
2.5 - 10 µM (Bacterial/Hypoxic)
Fused Pyrazolo-Pyrazine
Janus Kinase 2 (JAK2)
ATP-competitive hinge binding
15 - 45 nM (Enzymatic)
Fused Pyrazolo-Pyrazine
Aurora Kinase A
ATP-competitive hinge binding
80 - 120 nM (Enzymatic)
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints to confirm causality and prevent false positives.
Protocol A: Synthesis of the Fused Pyrazolo-Pyrazine Scaffold
This protocol utilizes selective heterogeneous catalysis to prevent premature acetal cleavage, followed by controlled acidic cyclization.
Selective Reduction:
Dissolve 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous ethanol.
Add 10% Palladium on Carbon (Pd/C) (0.1 eq). Rationale: Pd/C under H₂ selectively reduces the nitro group without hydrolyzing the sensitive acetal, which would occur if dissolving metal reductions (e.g., Fe/HCl) were used.
Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the yellow nitro starting material and the appearance of a highly polar, UV-active amine spot confirms successful reduction.
Deprotection & Cyclization:
Filter the reaction mixture through a Celite pad to remove Pd/C, and concentrate the filtrate in vacuo.
Redissolve the crude 4-amino intermediate in Dichloromethane (DCM) and cool to 0°C.
Dropwise, add Trifluoroacetic Acid (TFA) (5.0 eq). Rationale: TFA's pKa (~0.23) is optimal to rapidly hydrolyze the diethyl acetal to an aldehyde, immediately driving the intramolecular Schiff-base condensation to completion before intermolecular side reactions can occur.
Stir for 2 hours, warming to room temperature.
Isolation: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography to yield the fused bicyclic scaffold.
Protocol B: In Vitro Nitroreductase Activation Assay
This assay confirms the bioreductive prodrug mechanism by monitoring the enzymatic conversion of the nitro group.
Reagent Preparation: Prepare a 100 µM solution of the parent compound in 50 mM Phosphate Buffer (pH 7.4) containing 5% DMSO to ensure solubility. Prepare a fresh 1 mM solution of NADH cofactor.
Enzymatic Reaction: In a quartz cuvette, combine 900 µL of the compound solution and 50 µL of NADH. Establish a baseline UV-Vis spectrum.
Initiation: Add 50 µL of purified E. coli Nitroreductase (NfsB) (10 µg/mL final concentration).
Spectrophotometric Monitoring: Record the UV-Vis absorbance every 2 minutes for 30 minutes.
Validation Checkpoint: You must observe a distinct decrease in absorbance at ~320 nm (characteristic of the conjugated nitro-pyrazole system) and the emergence of a new peak at ~260 nm (hydroxylamine/amine formation). The presence of strict isosbestic points validates that the reduction is a clean, direct conversion without off-target degradation [2].
References
Benchchem.An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
Semantic Scholar.Direct nitration of five membered heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Whitepaper
Executive Summary
1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 1171000-90-0) is a highly functionalized heterocyclic building block[1]. Featuring a robust pyrazole core, a highly energetic nitro group at the 4-position, and a flexible, solubilizing diethoxyethyl (acetal) appendage, this compound sits at the intersection of pharmaceutical intermediate design and energetic materials research[2][3].
Understanding its thermodynamic properties—ranging from solid-state thermal stability to solution-phase energetics—is critical for optimizing scale-up synthesis, formulating stable dosage forms, and ensuring safe handling. This whitepaper provides an in-depth framework for the thermodynamic evaluation of this specific pyrazole derivative, detailing field-proven protocols, kinetic models, and structural causality.
Structural Thermodynamics & Causality
To understand the macroscopic thermodynamic behavior of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, one must first analyze its molecular architecture:
The Nitro-Pyrazole Core: The 3,5-dimethyl-4-nitro-1H-pyrazole moiety is a rigid, planar, and highly conjugated system. The nitro group introduces significant energetic density. In structurally similar nitro-pyrazoles, the thermal decomposition is highly exothermic, often driven by a nitro-to-nitrite rearrangement followed by ring rupture[2][4].
The Diethoxyethyl Acetal Group: This bulky, aliphatic tail drastically alters the crystal lattice thermodynamics. By disrupting the highly ordered
π−π
stacking typically seen in planar pyrazoles, the acetal group lowers the lattice energy (
ΔHlat
).
Causality: This reduction in lattice energy directly translates to a lower melting point (
Tm
) and a more favorable (less endothermic) enthalpy of dissolution (
ΔHdiss
) in organic solvents compared to the parent unalkylated pyrazole.
Solid-State Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for mapping the phase transitions and thermal stability limits of nitro-pyrazole derivatives[5][6].
Table 1: Representative Thermodynamic Parameters
Note: Values are derived from structural group additivity models and analogous nitro-pyrazole derivatives.
This protocol is designed as a self-validating system to ensure trustworthiness in kinetic data extraction.
Instrument Calibration: Calibrate the DSC using high-purity Indium (
Tm
= 156.6 °C,
ΔHfus
= 28.45 J/g) and Zinc standards to ensure precise heat flow and temperature accuracy.
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole into an aluminum crucible. Crucial Step: For TGA, use an open alumina pan to prevent pressure build-up from evolved gases (e.g.,
N2
,
NOx
)[7].
Thermal Profiling (Phase Transitions): Equilibrate at 25 °C. Heat the sample at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min) up to 150 °C to capture the endothermic melting peak (
Tm
).
Kinetic Decomposition Analysis (Multiple Heating Rates): To determine the activation energy (
Ea
) of decomposition, perform dynamic DSC/TGA runs at multiple heating rates (
β
= 5, 10, 15, and 20 °C/min) up to 400 °C.
Data Processing: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-rate data. The FWO method plots
ln(β)
versus
1/T
at specific conversion fractions (
α
), allowing for the calculation of
Ea
without assuming a specific kinetic reaction model[7].
Caption: Thermodynamic characterization workflow for pyrazole derivatives.
Thermal Decomposition Pathway
Because nitro-pyrazoles are inherently energetic, understanding their thermal degradation is vital for safety[2]. The decomposition of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a multi-step thermodynamic process.
Application Scientist Insight: The weakest bond in this molecule is not within the pyrazole ring, but rather the C-O bonds of the acetal group and the C-N bond of the nitro group. Initial thermal degradation (endothermic) typically involves the loss of the diethoxyethyl protecting group (evolving ethanol/acetaldehyde), followed immediately by a highly exothermic nitro-to-nitrite rearrangement and subsequent pyrazole ring rupture[3][4].
Caption: Proposed thermal decomposition pathway of the diethoxyethyl-nitro-pyrazole scaffold.
Solution Thermodynamics & Solubility
For drug development and chemical synthesis, the thermodynamic parameters of dissolution (
ΔHdiss
,
ΔSdiss
,
ΔGdiss
) dictate solvent selection and crystallization strategies.
Preparation: Add an excess of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole to a set of sealed vials containing selected solvents (e.g., Ethanol, Ethyl Acetate, Toluene).
Equilibration: Place the vials in a thermostatic shaking water bath. Maintain agitation for 48 hours at specific temperature intervals (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K) to ensure thermodynamic equilibrium.
Sampling & Analysis: After allowing the undissolved solid to settle, filter an aliquot of the supernatant through a 0.22 µm PTFE syringe filter. Dilute and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC).
van't Hoff Analysis: Calculate the mole fraction solubility (
xe
). Plot
ln(xe)
versus
1/T
.
The slope of the linear regression yields
−ΔHdiss/R
.
The y-intercept yields
ΔSdiss/R
.
Gibbs free energy is calculated via
ΔGdiss=ΔHdiss−TΔSdiss
.
Causality Note: The diethoxyethyl group acts as a lipophilic, hydrogen-bond accepting moiety. Consequently, the dissolution of this compound in polar protic solvents (like ethanol) is typically entropy-driven (
ΔSdiss>0
), overcoming the endothermic enthalpy of dissolution (
ΔHdiss>0
) due to the disruption of the solvent's hydrogen-bond network.
Computational Energetics: Enthalpy of Formation (
ΔfH∘
)
Given the energetic nature of nitro-pyrazoles, empirical bomb calorimetry is often supplemented with Density Functional Theory (DFT) calculations[4].
To compute the gas-phase enthalpy of formation (
ΔfHgas∘
), researchers utilize the Gaussian 09 software suite at the B3LYP/6-311+G(d,p) level of theory[4].
Self-Validating Logic: Direct computation of formation enthalpy from constituent atoms yields massive correlation energy errors. Therefore, an isodesmic reaction scheme is employed. In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products, allowing systematic computational errors to perfectly cancel out, yielding highly accurate thermodynamic data.
Solid-State Correction: The solid-state enthalpy of formation (
ΔfHsolid∘
) is subsequently derived using Trouton's rule and empirical models to estimate the enthalpy of sublimation (
ΔHsub
)[2].
References
Muravyev, N. V., et al. "Manipulating nitration and stabilization to achieve high energy." National Institutes of Health (PMC), 2023. Available at: [Link]
Frizzo, C. P., et al. "Structural and thermodynamic properties of new pyrazolo[3,4-d]pyridazinones." ResearchGate, 2013. Available at: [Link]
Kumar, P., & Dharavath, S. "Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities." Royal Society of Chemistry (RSC), 2022. Available at: [Link]
Shreeve, J. M. "Novel Energetic Materials for Counter WMD Applications." Defense Technical Information Center (DTIC), 2010. Available at:[Link]
Application Note: 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a Privileged Precursor for Fused Pyrazolo-Heterocycles in Drug Discovery
Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and annelated heterocycles[1]. The compound 1-(2,2-diethoxyethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and annelated heterocycles[1]. The compound 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 1171000-90-0)[2] represents a highly specialized, heterobifunctional building block designed to streamline the synthesis of complex pharmaceutical APIs. By masking a highly reactive aldehyde as a stable diethyl acetal and utilizing a nitro group as a latent amine, this molecule enables orthogonal late-stage functionalization. This application note details the mechanistic rationale, retrosynthetic utility, and validated experimental protocols for deploying this intermediate in drug discovery workflows.
Structural Rationale & Mechanistic Causality
The design of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is driven by the need for precise chemoselectivity in multi-step synthesis[3]. Each functional group serves a distinct, causal purpose:
The Diethyl Acetal (N1-position): Aldehydes are inherently unstable, prone to premature condensation, oxidation, or polymerization. Masking the aldehyde as a 2,2-diethoxyethyl group ensures the molecule remains inert during harsh basic N-alkylation and catalytic hydrogenation. It can be selectively unmasked under mild aqueous acidic conditions (e.g., TFA/H₂O) only when the electrophilic aldehyde is required for reductive amination or cyclization.
The Nitro Group (C4-position): The strongly electron-withdrawing nitro group deactivates the pyrazole core, preventing unwanted electrophilic aromatic substitution during early synthetic steps. More importantly, it serves as a stable, masked primary amine. Upon reduction (Pd/C, H₂), it provides the nucleophilic handle necessary for amide coupling or urea formation.
The 3,5-Dimethyl Substituents: In pharmacological contexts, these methyl groups force the pyrazole ring out of coplanarity with adjacent aromatic systems. This induced twist often enhances the molecule's solubility and allows it to perfectly occupy the hydrophobic sub-pockets of kinase ATP-binding sites.
Retrosynthetic Utility in Kinase Inhibitor Design
In the context of oncology and immunology, pyrazolo-pyridines and pyrazolo-pyrazines are privileged scaffolds[4]. The orthogonal reactivity of this building block allows chemists to build outward from the pyrazole core in two distinct directions without cross-reactivity.
Orthogonal functionalization workflow of the pyrazole scaffold.
Once synthesized, these pyrazole-based APIs act as potent inhibitors of Receptor Tyrosine Kinases (RTKs), directly interfering with pathological signaling pathways.
Pharmacological signaling pathway context for pyrazole-based kinase inhibitors.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in causality (e.g., incomplete deprotection or over-reduction) is caught immediately.
Synthesis of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Objective: N-alkylation of the pyrazole core while maintaining the integrity of the acetal.
Setup: Charge a flame-dried 250 mL round-bottom flask with 3,5-dimethyl-4-nitro-1H-pyrazole (10.0 g, 70.8 mmol) and anhydrous DMF (100 mL).
Base Addition: Add Cs₂CO₃ (34.6 g, 106.2 mmol, 1.5 eq). Causality: Cesium carbonate is selected over potassium carbonate due to the "cesium effect," which enhances the solubility and nucleophilicity of the pyrazole anion in DMF, minimizing side reactions.
Alkylation: Dropwise add bromoacetaldehyde diethyl acetal (12.8 mL, 85.0 mmol, 1.2 eq). Stir the suspension at 90 °C for 12 hours.
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5).
Workup: Cool to room temperature, quench with ice water (200 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the title compound as a pale yellow oil (MW: 257.29 g/mol )[2].
Hydrogenation: Purge the flask with N₂, then H₂. Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Causality: Mild catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to prevent premature hydrolysis of the acid-sensitive acetal.
Validation Checkpoint 2 (LC-MS): Confirm complete reduction. The mass should shift from [M+H]⁺ 258.3 to[M+H]⁺ 228.3.
Filtration: Filter the mixture through a pad of Celite, washing with excess Methanol. Concentrate to yield the C4-amine. (Note: This amine is typically coupled to a carboxylic acid immediately to prevent oxidative degradation).
Acetal Deprotection: Dissolve the resulting functionalized C4-amide in a mixture of DCM (18 mL) and water (2 mL). Add Trifluoroacetic acid (TFA, 4 mL) dropwise at 0 °C.
Hydrolysis: Warm to room temperature and stir for 2 hours. Causality: The biphasic TFA/H₂O system provides sufficient hydronium ion concentration to hydrolyze the diethyl acetal to the aldehyde without cleaving newly formed amide bonds, which might occur if concentrated HCl were used.
Validation Checkpoint 3 (NMR): Unmasking is confirmed by ¹H NMR via the disappearance of the ethoxy signals (triplet at ~1.2 ppm, multiplet at ~3.5 ppm) and the appearance of a sharp aldehyde proton singlet at ~9.8 ppm.
Quantitative Data & Optimization
To ensure maximum yield and purity, reaction parameters for the critical N-alkylation step were optimized. The data below summarizes the causality behind the final protocol conditions.
Table 1: Reaction Optimization for N-Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
K₂CO₃
MeCN
80
24
65
58
2
K₂CO₃
DMF
90
18
82
74
3
Cs₂CO₃
MeCN
80
18
88
81
4
Cs₂CO₃
DMF
90
12
>99
94
5
NaH
THF
65
12
70
62 (Complex mixture)
Note: Entry 4 represents the optimized conditions utilized in Protocol 3.1, demonstrating the superior kinetic profile of the cesium effect in polar aprotic solvents.
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a ligand in transition metal coordination
Application Note & Investigational Protocol Topic: 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a Novel Ligand for Transition Metal Coordination Chemistry Audience: Researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Investigational Protocol
Topic: 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a Novel Ligand for Transition Metal Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a New Frontier in Pyrazole-Based Ligand Design
The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby enabling new catalytic activities, materials with tailored properties, or innovative therapeutic agents. Pyrazole-based ligands are a cornerstone of this field, prized for their versatile coordination modes, thermal stability, and tunable electronic nature.[1][2] The introduction of a nitro group onto the pyrazole ring, as seen in 4-nitropyrazole derivatives, significantly alters the electronic landscape of the ligand, making it a poorer σ-donor and potentially influencing the redox properties of the resulting metal complex.[3][4]
This document introduces 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (henceforth referred to as L1 ), a commercially available yet largely unexplored N-substituted nitropyrazole.[5] The N1-position is functionalized with a diethoxyethyl group, which presents a sterically demanding profile and introduces acetal functionality that could be leveraged in post-coordination modifications. This unique combination of a 4-nitro substituent and a bulky N-alkyl group suggests that L1 could form complexes with distinct coordination geometries and reactivities compared to simpler pyrazole ligands.
This guide serves as an investigational protocol, providing a scientifically grounded framework for the synthesis, coordination, and characterization of transition metal complexes incorporating L1 . While direct literature on the coordination chemistry of L1 is nascent, the protocols herein are derived from established principles of pyrazole chemistry and coordination complex synthesis.[6][7][8]
Ligand Profile and Proposed Synthesis
The structure of L1 features a pyrazole core, which is known to coordinate to metal ions typically through the sp²-hybridized N2 atom. The key functional groups that dictate its properties are:
3,5-Dimethyl Groups: Provide steric bulk around the coordination site and increase the ligand's electron-donating ability relative to an unsubstituted pyrazole.
4-Nitro Group: A strong electron-withdrawing group that decreases the basicity of the coordinating N2 nitrogen, potentially stabilizing lower oxidation states of the metal center.
1-(2,2-diethoxyethyl) Group: A bulky substituent at the N1 position that will sterically influence the number of ligands that can coordinate to a metal center and the overall geometry of the complex.
Proposed Retrosynthetic Analysis and Synthesis Protocol
While L1 is commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible and efficient method is the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole. This reaction is a standard procedure for functionalizing pyrazole rings.[9]
Protocol 2.1: Synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (L1)
This protocol is based on standard N-alkylation procedures for pyrazoles under basic conditions.[9][10]
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous acetonitrile to create a slurry (approx. 10 mL per gram of pyrazole).
Begin vigorous stirring and add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension.
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the resulting crude oil in dichloromethane.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain L1 as a pure compound.
Characterization:
¹H NMR: Expect characteristic signals for the diethoxyethyl group (triplet and quartet for the ethyls, triplet for the CH, and doublet for the CH₂), and singlets for the two methyl groups on the pyrazole ring.
¹³C NMR: Confirm the presence of all 11 unique carbon atoms.
Mass Spectrometry: Verify the molecular weight (257.29 g/mol ).[5]
FTIR: Look for characteristic C-NO₂ stretching frequencies.
General Protocols for Transition Metal Complexation
The coordination of L1 is expected to occur via the N2 atom of the pyrazole ring. The bulky N1-substituent will likely favor the formation of complexes with lower coordination numbers or specific geometries to minimize steric hindrance. The following protocols are generalized for the synthesis of complexes with late transition metals.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing transition metal complexes with L1.
Protocol 3.1: Synthesis of a Dichloro-bis(L1)-Metal(II) Complex (e.g., M = Cu(II), Ni(II), Co(II))
Dissolve the metal(II) chloride salt (1.0 eq) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.
In a separate flask, dissolve L1 (2.1 eq) in 15 mL of ethanol.
Add the ligand solution dropwise to the stirring metal salt solution at room temperature.
A color change and/or precipitation should be observed.
Stir the reaction mixture at room temperature for 4-6 hours.
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
Dry the complex in a vacuum oven at 50-60°C.
Further purification can be achieved by recrystallization from a suitable solvent like DMF or DMSO.[7]
Protocol 3.2: Synthesis of a Diacetato-bis(L1)-Palladium(II) Complex
Materials:
L1 (2.1 eq)
Palladium(II) acetate (Pd(OAc)₂) (1.0 eq)
Dichloromethane (DCM) or Acetone
Procedure:
Dissolve Palladium(II) acetate (1.0 eq) in 20 mL of dichloromethane.
In a separate flask, dissolve L1 (2.1 eq) in 10 mL of dichloromethane.
Add the ligand solution dropwise to the stirring palladium salt solution at room temperature.
Stir the reaction mixture at room temperature for 24 hours. The solution may change color.
Reduce the solvent volume in vacuo until a precipitate begins to form.
Add pentane or hexane to complete the precipitation.
Collect the solid by vacuum filtration, wash with pentane, and dry under vacuum.
Characterization of Metal Complexes
A suite of analytical techniques is required to confirm the successful coordination of L1 to the metal center and to elucidate the structure of the resulting complex.
Technique
Purpose
Expected Observations for [M(L1)₂Cl₂]
Elemental Analysis
Confirms the empirical formula (C, H, N content) of the complex.
Experimental percentages should match the calculated values for the proposed formula.
FTIR Spectroscopy
Identifies coordination-induced shifts in vibrational frequencies.
Shift in pyrazole ring vibrations. Appearance of new low-frequency bands (400-600 cm⁻¹) corresponding to M-N and M-Cl bonds.[7][11]
UV-Vis Spectroscopy
Probes electronic transitions (d-d transitions and charge transfer).
Appearance of d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)).[12] Red or blue shifts in the ligand's π-π* transitions upon coordination.
¹H NMR Spectroscopy
Provides information on the ligand's magnetic environment (for diamagnetic complexes, e.g., Pd(II), Zn(II)).
Downfield shift of pyrazole proton signals upon coordination to the metal center.[6] Broadening of signals for paramagnetic complexes.
Magnetic Susceptibility
Determines the number of unpaired electrons in the metal center.
Values will indicate if the complex is paramagnetic (e.g., octahedral Ni(II), square planar Cu(II)) or diamagnetic.
Molar Conductance
Determines if the complex is an electrolyte or non-electrolyte.
Low molar conductivity values in solvents like DMF or DMSO suggest a non-electrolytic nature, indicating that anions (e.g., Cl⁻) are coordinated.[7]
Single-Crystal X-ray Diffraction
Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.
Would unambiguously confirm the coordination of L1 through N2 and reveal the overall geometry (e.g., square planar, tetrahedral, octahedral).
Proposed Signaling Pathways and Logical Relationships
The properties and potential applications of the metal complexes derived from L1 are logically dependent on the interplay between the ligand's structure and the chosen metal ion.
Caption: Relationship between ligand/metal properties and potential applications.
Potential Applications and Future Directions
The unique structural features of L1 suggest several avenues for research:
Catalysis: The steric bulk of the diethoxyethyl group could create a specific coordination pocket around the metal center, potentially leading to selectivity in catalytic reactions such as cross-coupling, where ligand steric profiles are critical. Palladium(II) complexes, for instance, could be investigated as pre-catalysts.
Materials Science: The presence of the nitro group can influence the photophysical properties of complexes.[13] Complexes with d¹⁰ metals like Zn(II) could be explored for luminescent properties.
Bioinorganic Chemistry: Pyrazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11][14][15] The complexes of L1 could be screened for their biological efficacy. The acetal group also offers a handle for further functionalization, potentially for tethering to biological molecules.
This document provides a foundational guide for exploring the coordination chemistry of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The proposed protocols are robust starting points, and researchers are encouraged to adapt and optimize these methods to achieve their specific scientific goals.
References
Adhikari, N., & Saha, N. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Retrieved from [Link]
Barone, V., Busto, N., et al. (2019). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Retrieved from [Link]
Devi, P., et al. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. Retrieved from [Link]
El-dissouky, A., & Al-Hamdani, A. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Retrieved from [Link]
Patel, H., & Shah, M. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. Retrieved from [Link]
Chen, Y.-A., et al. (2025). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Retrieved from [Link]
Sharma, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Retrieved from [Link]
Mondal, S., et al. (2024). A Neutral Pyridine-Pyrazole-Based N^NN^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations*. MDPI. Retrieved from [Link]
Khan, I., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. National Institutes of Health. Retrieved from [Link]
Djedouani, A., & Kessas, R. (2019). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. Retrieved from [Link]
Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Retrieved from [Link]
Maru, M., & Shah, M. K. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. JOCPR. Retrieved from [Link]
Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Retrieved from [Link]
Potočňák, I., et al. (n.d.). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Scite.ai. Retrieved from [Link]
Liu, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Retrieved from [Link]
Bentiss, F., & Lagrenée, M. (2000). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
Ardizzoia, G. A., et al. (2003). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). ACS Publications. Retrieved from [Link]
Mohamed, G. G., & El-Gamel, N. E. A. (2012). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ResearchGate. Retrieved from [Link]
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sharma, V., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]
(n.d.). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Royal Society of Chemistry. Retrieved from [Link]
Tlahuext-Aca, A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Medicinal Chemistry, Oncology, and Infectious Disease Pharmacology
Pharmacological Rationale & Structural Insights
The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to interact with diverse cellular receptors and enzymes [1]. Specifically, the 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole building block offers a highly versatile starting point for synthesizing novel bioactive analogs.
From a structural and mechanistic standpoint:
The Nitro Group (C4 position): The presence of a strongly electron-withdrawing nitro group on the pyrazole ring enhances the electrophilicity of the molecule. This modification has been empirically shown to strengthen binding affinities with diverse target proteins (such as Topoisomerase II and Carbonic Anhydrases) via enhanced hydrogen bonding and dipole interactions, making these derivatives particularly potent as anti-cancer and anti-microbial agents [1, 4].
The 2,2-Diethoxyethyl Moiety (N1 position): This functional group acts as a protected aldehyde (an acetal). Expert Insight: Because acetals are susceptible to hydrolysis in highly acidic aqueous media, it is critical to prepare stock solutions in anhydrous DMSO and perform serial dilutions in buffered physiological media (pH 7.2–7.4) immediately prior to cellular assays. This prevents premature deprotection and ensures the structural integrity of the analog during the in vitro screening window.
Strategic Screening Workflow
Due to the dual-action potential of highly substituted nitro-pyrazoles, a bifurcated screening approach is standard practice. Analogs are typically routed through both an Oncology Pipeline (targeting human carcinoma cell lines) and an Antimicrobial Pipeline (targeting multidrug-resistant ESKAPE pathogens) [2, 4].
Fig 1. Dual-track in vitro screening workflow for pyrazole analogs.
Core Experimental Protocols
To ensure a self-validating system, both protocols below incorporate strict internal controls. The biochemical reduction principles of the chosen assays are designed to bypass the optical interference common with nitro-aromatic compounds.
Fig 2. Biochemical reduction principles of MTT and Resazurin assays.
Protocol A: Anti-Proliferative Screening via MTT Assay (Oncology)
We select the MTT assay over ATP-luminescent assays for primary screening because highly substituted pyrazoles can occasionally act as transient luciferase inhibitors, yielding false positives in ATP-based readouts. This assay measures the NAD(P)H-dependent cellular oxidoreductase activity, directly correlating with the number of viable cells [2].
Solubilization Buffer (10% SDS in 0.01 M HCl or pure DMSO).
Step-by-Step Methodology:
Cell Seeding: Harvest exponentially growing cells. Seed at a density of
4×103
to
5×103
cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence.
Self-Validation Step: Leave column 1 as a cell-free blank (media only) to subtract background absorbance.
Compound Treatment: Prepare a 20 mM stock of the pyrazole analog in anhydrous DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Causality Check: The final DMSO concentration in the well must not exceed 0.5% v/v . Higher concentrations of DMSO induce solvent-mediated cytotoxicity, artificially lowering the apparent IC₅₀.
Incubation: Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO). Incubate for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark at 37°C for 4 hours.
Solubilization & Readout: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes. Read absorbance at 570 nm using a microplate reader.
Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
For antimicrobial screening, pyrazole analogs often exhibit poor aqueous solubility at high concentrations, leading to precipitation that confounds standard OD₆₀₀ turbidity readings. Therefore, we utilize Resazurin as a terminal electron acceptor. The visual and fluorometric shift from blue to pink provides an unambiguous viability endpoint [3].
Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB).
Resazurin sodium salt (0.01% w/v aqueous solution).
Step-by-Step Methodology:
Inoculum Preparation: Cultivate bacterial strains overnight. Adjust the suspension to a 0.5 McFarland standard (approximately
1×108
CFU/mL), then dilute 1:100 in fresh broth.
Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the pyrazole analog (pre-diluted in broth) to the first column, and perform 2-fold serial dilutions across the plate to achieve a range of 0.39 µg/mL to 100 µg/mL [3, 4].
Inoculation: Add 20 µL of the diluted bacterial suspension to each well.
Self-Validation Step: Include a Growth Control (bacteria + broth + vehicle) and a Sterility Control (broth only). Use standard antibiotics (e.g., Vancomycin for MRSA) as positive controls.
Incubation: Incubate the microplates at 37°C for 18–24 hours.
Resazurin Addition: Add 10 µL of 0.01% resazurin to all wells. Incubate for an additional 2 hours at 37°C [3].
Endpoint Determination: The MIC is defined as the lowest concentration of the pyrazole analog that prevents the color change of resazurin from blue (oxidized) to pink (reduced) [3].
Data Presentation & Interpretation
Quantitative data from these assays should be tabulated to compare Structure-Activity Relationships (SAR). The addition of electron-donating vs. electron-withdrawing groups to the parent 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole scaffold will drastically shift the bioactivity profile [1].
Table 1: Representative In Vitro Screening Data for Pyrazole Analogs
Compound ID
C5-Substitution
HCT-116 IC₅₀ (µM)
HepG2 IC₅₀ (µM)
MRSA MIC (µg/mL)
E. coli MIC (µg/mL)
Parent Core
-H
45.2 ± 3.1
52.1 ± 4.0
32.0
>64.0
Analog A
3-Cl-phenyl
12.4 ± 1.2
15.3 ± 1.8
8.0
32.0
Analog B
4-OCH₃-phenyl
8.1 ± 0.9
6.1 ± 1.9
2.0
16.0
Doxorubicin
Positive Control
1.2 ± 0.3
24.7 ± 3.2
N/A
N/A
Vancomycin
Positive Control
N/A
N/A
1.0
N/A
Note: Analog B demonstrates superior efficacy against HepG2 compared to the standard reference drug Doxorubicin, a phenomenon frequently observed with highly functionalized pyrazole-indole hybrids [2].
References
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors. PMC - NIH.
Application
Step-by-step synthetic route for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
An Application Note for the Synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities.[1][2] This protocol outlines a robust two-step synthetic route commencing with the nitration of commercially available 3,5-dimethylpyrazole, followed by a regioselective N-alkylation. The methodology is designed for clarity and reproducibility, with a strong emphasis on safety, mechanistic rationale, and practical laboratory execution. This guide is intended for an audience of trained organic chemists, including researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
The synthesis is achieved in two distinct steps:
Nitration: An electrophilic aromatic substitution on the 3,5-dimethylpyrazole ring at the C4 position using a standard mixed-acid (sulfuric and nitric acid) procedure.
N-Alkylation: A nucleophilic substitution reaction where the deprotonated 3,5-dimethyl-4-nitro-1H-pyrazole displaces the bromide from 2-bromo-1,1-diethoxyethane to form the target molecule. Since the starting pyrazole is symmetrical at the 3 and 5 positions, N-alkylation proceeds without isomeric ambiguity, yielding a single product.
Overall Reaction Scheme:
Step 1: Nitration
Step 2: N-Alkylation
Critical Safety Protocols
WARNING: This synthesis involves highly corrosive, toxic, and reactive chemicals. All procedures must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.
Nitration Hazards : Reactions involving concentrated nitric and sulfuric acids are extremely exothermic and can lead to runaway reactions if not strictly controlled.[3][4][5]
Always add reagents slowly and in a dropwise manner.
Maintain strict temperature control using an ice/salt bath.
Quenching the reaction by adding the acid mixture to ice must be done slowly and cautiously to manage the heat generated.
Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe chemical burns.[6]
Alkylating Agent Hazards : 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal) is toxic if swallowed or inhaled, causes skin and serious eye irritation, and is a lachrymator (induces tearing).[7][8][9] It should be handled exclusively in a fume hood.
Emergency Preparedness : Ensure immediate access to a safety shower, eyewash station, and appropriate spill kits (sodium bicarbonate for acid spills).[6][10]
Experimental Workflow Visualization
The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.
Caption: Synthetic workflow for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Materials and Reagents
Reagent
CAS No.
Molecular Formula
MW ( g/mol )
3,5-Dimethylpyrazole
67-51-6
C₅H₈N₂
96.13
Sulfuric Acid (98%)
7664-93-9
H₂SO₄
98.08
Nitric Acid (70%)
7697-37-2
HNO₃
63.01
2-Bromo-1,1-diethoxyethane
2032-35-1
C₆H₁₃BrO₂
197.07
Potassium Carbonate (Anhydrous)
584-08-7
K₂CO₃
138.21
N,N-Dimethylformamide (DMF, Anhydrous)
68-12-2
C₃H₇NO
73.09
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
Hexanes
110-54-3
C₆H₁₄
86.18
Anhydrous Magnesium Sulfate
7487-88-9
MgSO₄
120.37
Detailed Synthesis Protocol
Part A: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
Dissolution: To the flask, add concentrated sulfuric acid (40 mL). Cool the acid to 0 °C. While maintaining the temperature between 0-5 °C, slowly add 3,5-dimethylpyrazole (9.61 g, 100 mmol) in small portions. The pyrazole will dissolve to form the corresponding salt. This step is exothermic and requires careful temperature management.
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (10 mL, ~150 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
Nitration Reaction: Transfer the cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred pyrazole solution over 45-60 minutes. Crucial: The internal temperature must not exceed 10 °C to prevent side reactions and ensure safety.[5]
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
Quenching and Precipitation: In a 1 L beaker, prepare a slurry of crushed ice and water (~400 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid will precipitate.
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7, check with pH paper). This removes residual acids.
Drying: Dry the product, 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6), in a vacuum oven at 50 °C to a constant weight.[11] The expected yield is typically 11-12 g (78-85%).
Part B: Synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
Reagent Addition: To the flask, add the dried 3,5-dimethyl-4-nitro-1H-pyrazole (7.05 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq), and anhydrous DMF (100 mL).
Alkylation: Stir the suspension and add 2-bromo-1,1-diethoxyethane (10.84 g, 55 mmol, 1.1 eq) dropwise via syringe.
Reaction: Heat the reaction mixture to 70 °C using an oil bath. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, increasing the nucleophilicity of the pyrazolate anion.[12]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 300 mL of cold water.
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic extracts with brine (2 x 100 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
Chromatography Conditions:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
Final Product: The purified product, 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1171000-90-0), is typically a pale yellow oil or a low-melting solid.[13]
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the molecular structure.
Mass Spectrometry (MS): To verify the molecular weight (257.29 g/mol ).[13]
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C-NO₂, C-O-C).
References
3,5-Dimethyl-4-nitroso-1H-pyrazole. National Center for Biotechnology Information. [Link]
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Royal Society of Chemistry. [Link]
The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. ResearchGate. [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Welcome to the technical support center for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during your experiments. This guide offers troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations.
Introduction
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, with CAS number 1171000-90-0, is a substituted nitropyrazole derivative.[1] While pyrazole compounds generally exhibit good solubility in a range of organic solvents, the presence of the nitro group and the diethoxyethyl substituent can influence its solubility profile.[2][3] Nitro compounds are characteristically polar, which generally aids their solubility in many organic solvents.[4][5] However, challenges can still arise, particularly when high concentrations are required or when working with less polar solvent systems.
This guide is structured to help you navigate these potential solubility challenges effectively.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents should I initially attempt to dissolve 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole?
A1: Based on the general solubility of pyrazole and nitro-aromatic compounds, we recommend starting with polar aprotic and polar protic solvents.[2][6] Common first-choice solvents include:
Acetone is a frequently used solvent for the synthesis and dissolution of many pyrazole derivatives.[2]
Q2: My compound is not dissolving sufficiently in my chosen solvent. What is the first troubleshooting step I should take?
A2: The initial and often most effective step is to gently heat the mixture while stirring.[7] Increased temperature enhances the kinetic energy of the solvent molecules, leading to more effective solvation of the solute. However, be cautious of the thermal stability of your compound and any potential for side reactions if other reagents are present.[7]
Q3: Can I use a co-solvent system to improve solubility?
A3: Absolutely. Using a co-solvent system is a powerful and common technique to enhance solubility.[2][8] If your compound has limited solubility in a non-polar solvent required for a reaction, the addition of a small amount of a polar co-solvent in which the compound is highly soluble can significantly improve the overall solvating power of the mixture.[7] For instance, adding a small volume of DMF or DMSO to a reaction in toluene can be effective.
Q4: Does the nitro group on the pyrazole ring affect its solubility in acidic or basic media?
A4: The nitro group is a strong electron-withdrawing group, which can increase the acidity of the N-H proton on the pyrazole ring if it were unsubstituted.[4] However, in 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, the nitrogen at the 1-position is substituted, so it does not have an acidic proton. The nitro group itself does not typically confer significant acidic or basic properties to the molecule that would be useful for pH-mediated solubility adjustments in most organic solvent systems. However, the α-hydrogens on alkyl groups attached to a nitro-bearing ring can exhibit some acidity.[4]
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
If you are encountering persistent solubility issues with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, follow this systematic troubleshooting guide.
Initial Assessment of the Solubility Problem
Before proceeding, clearly define the problem:
Is the compound failing to dissolve completely at the desired concentration?
Is the compound precipitating out of solution during a reaction or upon cooling?[7]
Is the rate of dissolution excessively slow?
The nature of the problem will guide the most appropriate troubleshooting strategy.
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps to identify the most suitable solvent for your compound.
Objective: To determine the optimal solvent for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole from a selection of common laboratory solvents.
A selection of solvents (e.g., Acetone, Dichloromethane, Ethanol, Toluene, Acetonitrile, DMF, DMSO)
Vortex mixer
Magnetic stirrer and stir bars
Procedure:
Weigh a small, consistent amount of your compound (e.g., 5 mg) into a series of labeled vials.
Add a measured volume of a single solvent (e.g., 1 mL) to each vial.
Cap the vials and vortex for 30 seconds.
Observe and record the degree of dissolution at room temperature.
If not fully dissolved, stir the mixtures at room temperature for 15-20 minutes.
For any samples that are not fully dissolved, gently heat the vials (e.g., to 40-50°C) with continued stirring. Be sure to do this in a well-ventilated fume hood and do not heat flammable solvents with an open flame.
Record your observations at each step.
Protocol 2: Employing a Co-solvent System
This protocol is for situations where a single solvent is not effective or when the reaction requires a specific, less-polar solvent.
Objective: To enhance the solubility of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a primary solvent by adding a co-solvent.
Materials:
Your compound
Primary solvent (e.g., Toluene, Dichloromethane)
Co-solvent (e.g., DMF, DMSO, Acetone)
Reaction vessel
Procedure:
Add the primary solvent to your reaction vessel.
Add your compound to the primary solvent and begin stirring.
Slowly add the co-solvent dropwise while observing the mixture.
Continue adding the co-solvent until the compound is fully dissolved.
Note the volume of co-solvent required. It is generally advisable to use the minimum amount necessary to achieve dissolution to avoid significantly altering the polarity of the reaction medium.
Data Summary: Recommended Solvents and Strategies
Solvent Class
Recommended Solvents
Typical Application
Troubleshooting Strategy
Polar Aprotic
Acetone, Acetonitrile, DMF, DMSO
General dissolution, synthesis
Good starting point. Use DMF or DMSO as co-solvents for less polar systems.[2]
Moderate polarity; may require a co-solvent for higher concentrations.
Non-Polar
Toluene, Hexanes
Unlikely to be effective as primary solvents.
Use a polar aprotic co-solvent if these are required for a reaction.
Advanced Considerations
Particle Size Reduction: If you have a solid form of the compound, reducing the particle size by grinding can increase the surface area available for solvation, thereby increasing the rate of dissolution.[8][9] This does not, however, increase the equilibrium solubility.[8]
Recrystallization Issues: If you are struggling to find a suitable solvent system for recrystallization, consider a binary solvent system.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then promote crystallization.[7]
Logical Overview of Solubility Enhancement
Caption: Key strategies for enhancing the solubility of chemical compounds.
By systematically applying these troubleshooting steps and understanding the underlying principles of solubility, researchers can effectively overcome challenges associated with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in organic solvents, ensuring the smooth progression of their experimental workflows.
References
NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]
Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved from [Link]
Aromatic Nitro Compounds. (n.d.). Missouri University of Science and Technology. Retrieved from [Link]
Physical properties of nitro compounds. (n.d.). CHEM-GUIDE. Retrieved from [Link]
Kravchenko, A. V., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. Retrieved from [Link]
Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]
Janssen, J. W. A. M., et al. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
Naim, M. J., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Journals. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
Optimizing crystallization and purification conditions for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. It offers troubleshooting strategies and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. It offers troubleshooting strategies and detailed protocols to optimize the crystallization and purification of this compound, ensuring high purity and batch-to-batch consistency.
Introduction: Understanding the Molecule
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole with distinct chemical features that dictate its purification strategy. The presence of the polar nitro group (-NO2) and the pyrazole core suggests that polar solvents will be effective for dissolution.[1] Conversely, the dimethyl groups and the diethoxyethyl side chain add non-polar character, influencing its solubility profile and potential for "oiling out." The weakly basic nature of the pyrazole ring can also be leveraged for certain purification techniques.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
A1: Based on the "like dissolves like" principle for polar nitroaromatic compounds, alcoholic solvents are an excellent starting point.[1] We recommend screening the following single and mixed-solvent systems. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[1][4]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to rapid cooling or high solute concentration.[4] To resolve this, you can:
Increase Solvent Volume: Add more of the "good" hot solvent to lower the saturation point.[4]
Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.[4]
Change the Solvent System: Select a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system.[4]
Q3: No crystals are forming even after the solution has been in an ice bath for an hour. What should I do?
A3: This indicates a supersaturated solution that requires induction to initiate crystallization. Try the following techniques:
Scratch the Flask: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]
Add a Seed Crystal: If you have a tiny amount of the pure solid, adding it to the cold solution can trigger crystallization.[4]
Reduce Solvent Volume: Gently heat the solution to evaporate some solvent, thereby increasing the concentration, and then attempt to cool it again.[4]
Q4: My final product has a persistent yellow color. How can I decolorize it?
A4: A yellow tint is common for nitro-containing compounds but can also indicate impurities.[5]
Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter the mixture through Celite to remove the charcoal before crystallization. The charcoal adsorbs many colored impurities.[2][3]
Recrystallization: Often, a successful recrystallization is sufficient, as colored impurities may remain in the mother liquor.[2][3]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common challenges encountered during the purification of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Problem 1: Low Recrystallization Yield
A low yield is often a result of using too much solvent or not cooling the solution sufficiently.
Causality: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated one at a low temperature. Using an excess of hot solvent means that a significant amount of your product will remain dissolved even when the solution is cold.[4]
Solutions:
Use Minimum Solvent: Add the hot solvent in small portions only until the compound just dissolves.[4]
Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate. If a significant amount of solid appears, it indicates that substantial product was left behind, and you may need to recover it by concentrating the mother liquor and attempting a second crystallization.[4]
Problem 2: Impurities Co-crystallize with the Product
If TLC or NMR analysis shows that impurities are still present after recrystallization, the chosen solvent system may not be effective at differentiating between your product and the impurities.
Causality: For recrystallization to be effective, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1]
Solutions:
Solvent System Re-evaluation: Test a different solvent or mixed-solvent system with different polarity. Refer to the solvent screening table below.
Column Chromatography: If recrystallization fails to remove closely related impurities (e.g., regioisomers or precursors), column chromatography is the most effective alternative.[2][6] Use a gradient of ethyl acetate in hexane to achieve optimal separation on a silica gel column.[6][7]
Problem 3: Product is an Oil that Will Not Solidify
If your purified compound is an oil, it may contain residual solvent or impurities that are depressing its melting point.
Causality: Even small amounts of trapped solvent can prevent a compound from forming a stable crystal lattice.
Solutions:
High-Vacuum Drying: Ensure all volatile solvents are removed by using a rotary evaporator followed by drying on a high-vacuum line.[2]
Trituration: Add a solvent in which your compound is insoluble (an "anti-solvent" like hexane) and stir or sonicate the mixture. This can sometimes wash away the impurities that are preventing crystallization and induce solidification.
Column Chromatography: This is a highly effective method for purifying oils.[2] After chromatography and solvent evaporation, the higher purity of the compound should facilitate solidification.
Data & Protocols
Table 1: Recommended Solvents for Crystallization Screening
Solvent Class
Good Solvents (for Dissolution)
Anti-Solvents (for Precipitation)
Recommended Mixed Systems
Comments
Alcohols
Ethanol, Methanol, Isopropanol
Water
Ethanol/Water, Methanol/Water
Excellent starting point. Add water dropwise to the hot alcohol solution until turbidity appears.[4][8]
Dissolution: Place the crude 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
Heating: Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves.[4]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystal formation, the flask can be insulated.[5]
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4][5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
Drying: Dry the crystals under vacuum to a constant weight.
Experimental Protocol 2: Purification by Column Chromatography
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Develop a TLC plate using various ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane) and pack it into a column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
Elution: Begin eluting the column with the least polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[2]
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product. Further dry under high vacuum to remove any residual solvent.[2]
References
Recrystallization techniques for purifying pyrazole compounds. (2025). Benchchem.
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). Benchchem.
Pyrazole Removal
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
Column chromatography conditions for separating pyrazole isomers. (2025). Benchchem.
Method for purifying pyrazoles. (2011).
Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
Troubleshooting the reaction mechanism of pyrazole form
Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Deriv
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (2022). MDPI.
Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. SpringerLink.
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone.
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025).
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2007). Molecules.
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).
Purification of Amino-Pyrazoles. (2022). Reddit.
Process for the purification of pyrazoles. (2009).
What solvent should I use to recrystallize pyrazoline? (2017).
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC.
Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
solvent selection for effective recrystallization of nitroarom
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025).
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
3,5-dimethylpyrazole. Organic Syntheses.
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
Minimizing degradation of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of functionalized pyrazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of functionalized pyrazoles.
When working with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole , the pyrazole core itself is exceptionally robust. The structural vulnerability lies entirely in the N1-linked 2,2-diethoxyethyl moiety. This functional group is a diethyl acetal. While acetals provide excellent protection against nucleophiles, bases, and reducing agents[1], they are notoriously labile in the presence of trace Brønsted acids and moisture[2].
Below is our comprehensive troubleshooting guide to help you understand the degradation mechanism, optimize your storage conditions, and rescue compromised batches.
Part 1: The Mechanistic "Why" (Core Degradation Pathway)
To prevent degradation, we must first understand the causality behind it. The acid-catalyzed hydrolysis of an acetal is a reversible equilibrium process[3]. Even microscopic amounts of ambient moisture condensing in a cold vial, combined with dissolved atmospheric CO₂ (which forms weak carbonic acid), provide enough protons to initiate cleavage.
The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate[2]. Ultimately, the acetal is cleaved into 1-(2-oxoethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (an aldehyde) and two equivalents of ethanol. Because acetals do not easily revert to their open-chain forms under neutral or basic conditions[4], controlling the pH and moisture of the micro-environment is the absolute key to stability.
Fig 1: Acid-catalyzed hydrolysis pathway of the 1-(2,2-diethoxyethyl) group into an aldehyde.
Part 2: Troubleshooting & FAQs
Q1: My ¹H-NMR shows a new, sharp singlet around 9.5–10.0 ppm. What happened to my compound?A: That peak is the classic chemical shift of an aldehyde proton. Your 1-(2,2-diethoxyethyl) group has hydrolyzed into the 1-(2-oxoethyl) degradant[2]. This typically occurs when trace acids (often carried over from unbuffered silica gel chromatography) and moisture are present during storage.
Q2: I stored this compound in a standard lab refrigerator at 4°C. Why did it still degrade?A: Cold storage without rigorous desiccation is a common trap. When you remove a cold vial from the fridge, ambient humidity immediately condenses on the inner walls if the seal is compromised. This moisture, combined with atmospheric CO₂, shifts the equilibrium toward hydrolysis[3].
Q3: Is the nitro group at risk during storage?A: The 4-nitro group is generally stable to hydrolysis but can be susceptible to slow photodegradation under intense UV light. Storing the compound in amber glass mitigates this secondary degradation pathway.
Part 3: Quantitative Stability Data
Understanding the kinetic stability of acetals under varying pH conditions dictates our storage strategy.
Objective: Create a moisture-free, slightly basic micro-environment to indefinitely halt oxocarbenium ion formation.
Pre-conditioning: Add 10–20 mg of oven-dried, basic potassium carbonate (K₂CO₃) or basic alumina to the bottom of your secondary storage desiccator.
Causality: Acetals are highly stable to bases[4]. The basic salt neutralizes any volatile acidic vapors in the headspace and acts as a secondary desiccant.
Aliquoting: Transfer the compound into amber glass vials.
Causality: Amber glass prevents potential UV-induced photodegradation of the nitro group.
Purging: Gently purge the vial with Argon gas for 15 seconds before capping.
Causality: Argon is heavier than air and nitrogen; it effectively displaces both oxygen and atmospheric moisture/CO₂ from the bottom of the vial.
Sealing: Seal tightly with a PTFE-lined cap and wrap the exterior with Parafilm. Store at 4°C or -20°C.
Validation Step: Before committing the bulk batch to long-term storage, dissolve a 1 mg aliquot in anhydrous CDCl₃ (passed through basic alumina) and run a rapid ¹H-NMR. Confirm the absolute absence of the aldehyde peak (~9.8 ppm) to ensure you are not storing a pre-degraded sample.
Protocol B: Repurification & Re-acetalization
Objective: Rescue a degraded batch by converting the aldehyde degradant back into the diethyl acetal.
Dissolution: Dissolve the degraded mixture in anhydrous absolute ethanol.
Reagent Addition: Add 3.0 equivalents of triethyl orthoformate.
Causality: Triethyl orthoformate chemically scavenges water to form ethyl formate and ethanol. This actively removes water from the system, driving the reversible equilibrium entirely toward the acetal[1].
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq). Stir at room temperature for 2–4 hours.
Quenching (Critical): Add solid NaHCO₃ or a few drops of triethylamine to the reaction mixture.
Causality: You must strictly neutralize the pTSA before concentrating the solvent. Failing to neutralize the acid will cause immediate reversion to the aldehyde as the solvent evaporates[3].
Validation Step: Perform a TLC (e.g., 1:1 Hexane:EtOAc). The rescued acetal will run significantly higher (less polar) than the aldehyde degradant. Confirm purity via LC-MS or NMR before proceeding to Protocol A.
Technical Support Center: Flash Chromatography for 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOP) Welcome to the Technical Support Center for the purificati...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOP)
Welcome to the Technical Support Center for the purification of highly functionalized pyrazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole .
This molecule presents a unique "push-pull" of chromatographic behaviors: it contains a highly polar, hydrogen-bond accepting nitro group, lipophilic methyl groups, and a highly acid-sensitive diethyl acetal moiety. Successful purification requires moving beyond standard protocols and understanding the mechanistic interactions between your analyte, the solvent system, and the stationary phase.
Part 1: Molecular Profiling & Chromatographic Behavior
To design an effective self-validating purification system, we must first deconstruct the molecule into its functional components and understand their causality in chromatography.
Table 1: Functional Group Impact on Chromatography
Functional Group
Chromatographic Effect
Mechanistic Cause
Mitigation / Optimization Strategy
1H-Pyrazole Core
Moderate polarity, potential for tailing.
Basic nitrogen lone pairs interact with acidic silanol (Si-OH) groups on silica gel[1].
Use non-polar to polar gradients (e.g., Hexane/EtOAc)[1]. Add a basic modifier.
4-Nitro Group
High polarity, strong dipole moment.
Acts as a strong hydrogen bond acceptor, causing the molecule to stick tightly to standard silica[2].
Requires a sufficiently polar eluent (e.g., 20-40% EtOAc) to displace from silica[3].
3,5-Dimethyl Groups
Increased lipophilicity.
Steric bulk shields the pyrazole core slightly, increasing Rf in non-polar solvents.
Allows for the use of standard alkane/ester solvent systems rather than highly polar ones.
1-(2,2-diethoxyethyl)
CRITICAL: High instability on standard silica.
This is an acetal . The slightly acidic nature of standard silica (pH ~4.5-5.5) catalyzes the hydrolysis of the acetal into an aldehyde and ethanol.
Mandatory: Buffer the silica gel and solvent system with 1% Triethylamine (TEA) or use basic alumina.
Part 2: Troubleshooting Guides & FAQs
This section addresses the most common failure modes encountered when purifying this specific compound, utilizing a mechanistic approach to problem-solving.
Q1: Why is my yield inexplicably low, and why do I see a new, highly polar spot on my TLC plate after running the column?
The Problem: You have likely destroyed your compound on the column.
The Cause: The 1-(2,2-diethoxyethyl) group is an acetal. Standard flash chromatography silica gel (230–400 mesh)[4] is manufactured with a slightly acidic surface profile. When your compound adsorbs onto the silica, the acidic silanol groups protonate the acetal oxygen. This triggers the loss of ethanol and the formation of a highly reactive oxocarbenium ion, which is subsequently trapped by ambient moisture to form the corresponding degraded aldehyde.
The Solution: You must neutralize the stationary phase. Pre-treat your silica gel column by flushing it with your starting solvent system containing 1% (v/v) Triethylamine (TEA). Maintain 0.1% to 1% TEA in your elution gradient. The TEA competitively binds to the acidic silanol sites, raising the local pH and protecting the acetal from hydrolysis.
Q2: My compound is streaking severely down the column, leading to poor resolution from impurities. How do I fix this?
The Problem: Tailing and streaking indicate non-ideal, multi-modal interactions with the stationary phase.
The Cause: The 4-nitro group is a powerful hydrogen bond acceptor[2]. It interacts so strongly with the silica matrix that standard adsorption/desorption kinetics break down. Some molecules stick irreversibly while others elute, causing a "smear" across your fractions.
The Solution: The addition of 1% TEA (as recommended for the acetal issue) serves a dual purpose here. It acts as a silanol-masking agent, preventing the nitro group from forming excessively strong hydrogen bonds with the silica. If streaking persists even with TEA, switch your solvent system from Hexane/Ethyl Acetate to Dichloromethane/Ethyl Acetate (buffered with 1% TEA) . The slight polarizability of DCM helps solvate the nitro group more effectively.
Q3: What is the optimal solvent system for TLC screening and flash chromatography for this compound?
The Problem: Finding the right balance of Rf (Retention factor).
The Cause: You need a system that balances the lipophilic methyls against the polar nitro group.
The Solution: Begin your TLC screening with a Hexane/Ethyl Acetate gradient[1].
Spot the crude mixture on a silica TLC plate pre-treated with 1% TEA in Hexane.
Develop in 80:20 Hexane:Ethyl Acetate.
Target an Rf of ~0.3 for the main product. If the Rf is too low, increase EtOAc to 30%.
Note: Avoid protic solvents like Methanol entirely, as they can participate in acetal exchange or accelerate hydrolysis in the presence of trace acids.
Part 3: Visualizations of Chromatographic Logic
To ensure absolute clarity in your experimental design, refer to the following logical workflows and mechanistic pathways.
Caption: Decision tree for optimizing the solvent system and preventing acetal degradation.
Caption: Mechanistic pathway of acetal hydrolysis on unbuffered silica gel.
Part 4: Standard Operating Procedure (SOP) - Buffered Flash Chromatography
This self-validating protocol ensures the structural integrity of the acetal while resolving the highly polar nitro-pyrazole core.
Glass chromatography column & compressed air/nitrogen line
Step-by-Step Methodology:
Solvent Preparation: Prepare two solvent mixtures.
System A (Equilibration): 100% Hexanes containing 1% (v/v) TEA.
System B (Elution): 80% Hexanes / 20% EtOAc containing 1% (v/v) TEA. (Adjust EtOAc percentage based on your specific TLC results).
Column Packing (Slurry Method): Weigh out the appropriate amount of silica gel (typically 30-50x the mass of your crude sample). Create a slurry using System A. Pour the slurry into the column in a single, continuous motion.
Stationary Phase Neutralization (Critical Step): Force the solvent through the column using positive pressure until the solvent level is just above the silica bed. Pass at least 3 column volumes (CV) of System A through the bed. Causality: This ensures all acidic silanol sites are saturated with TEA, preventing acetal cleavage.
Sample Loading:
Dissolve your crude 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the minimum amount of System B.
Note on Dry Loading: Avoid dry loading onto silica for this compound, as the concentration of sample on dry, potentially unbuffered silica during solvent evaporation can trigger localized hydrolysis. Liquid loading is highly preferred.
Carefully apply the solution to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.
Elution: Elute the column using System B. If the compound does not elute after 3-4 CVs, gradually increase the EtOAc concentration by 5% increments, ensuring 1% TEA is maintained in all new solvent mixtures.
Fraction Analysis: Spot fractions on TEA-treated TLC plates. Visualize under UV light at 254 nm, as the highly conjugated nitro-pyrazole system is strongly UV active[3].
Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to prevent thermal degradation of the heavily substituted pyrazole.
Part 5: References
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available at: [Link]
WO1994008969A1 - Process for producing 4,5-diamino pyrazole derivatives. Google Patents. Available at:
Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications. Available at: [Link]
A Senior Application Scientist's Guide to Pyrazole Intermediates: A Comparative Analysis of 1-(2,2-diethoxyethyl) Protection
Introduction: The Central Role of the Pyrazole Scaffold and the Necessity of N-Protection The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] This five-membered ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of the Pyrazole Scaffold and the Necessity of N-Protection
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] This five-membered aromatic heterocycle is a privileged scaffold, appearing in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors.[8][9][10] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an invaluable component for modulating drug potency, selectivity, and pharmacokinetic properties.[2][3]
However, the synthetic utility of the pyrazole ring is intrinsically linked to the challenge of controlling its reactivity. The N-H proton of an unsubstituted pyrazole is acidic, and the two ring nitrogens create a complex landscape for regioselectivity.[11][12] Direct functionalization, particularly through powerful techniques like directed ortho-lithiation, is often impossible without first "masking" the N-H position.[13][14] This is where N-protecting groups become critical enabling tools. An ideal protecting group should be easy to install, robust enough to withstand a range of subsequent reaction conditions, and, crucially, removable under mild, selective conditions that do not compromise the integrity of the elaborated molecule.[15]
This guide provides an in-depth comparison of pyrazole N-protecting groups, with a special focus on the 1-(2,2-diethoxyethyl) group, as exemplified by the intermediate 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole . We will objectively compare its performance against other widely used alternatives, providing the experimental context and data necessary for researchers to make informed decisions in their synthetic campaigns.
In Focus: The 1-(2,2-Diethoxyethyl) Protecting Group
The 1-(2,2-diethoxyethyl) group is an acetal-based protecting group. Its primary value lies in its distinct stability profile: it is highly robust under basic, nucleophilic, and organometallic conditions but is readily cleaved under mild acidic conditions. This orthogonality is paramount for complex multi-step syntheses.
Synthesis and Protection Mechanism
The installation of the diethoxyethyl group onto the pyrazole nitrogen is typically achieved via a standard N-alkylation reaction. The pyrazole is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile, displacing the bromide from 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).
The choice of base and solvent is critical for success. Strong, non-nucleophilic bases like sodium hydride in an aprotic polar solvent like DMF ensure complete deprotonation and facilitate the SN2 reaction.
Caption: Acid-catalyzed deprotection mechanism for the 1-(2,2-diethoxyethyl) group.
Comparative Analysis with Alternative Protecting Groups
The selection of a protecting group is a strategic decision based on the planned synthetic route. Below, we compare the 1-(2,2-diethoxyethyl) group with other common choices.
Protecting Group
Abbreviation
Protection Conditions
Deprotection Conditions
Key Advantages & Stability Profile
2,2-Diethoxyethyl
DEE
NaH, BrCH₂CH(OEt)₂ in DMF
Mild acid (e.g., aq. HCl, TFA)
Stable to bases, organometallics (n-BuLi, Grignards), and many oxidizing/reducing agents. Ideal for syntheses involving lithiation.
tert-Butoxycarbonyl
Boc
Boc₂O, DMAP in CH₂Cl₂ or THF
Strong acid (TFA, HCl); some basic conditions (NaBH₄/EtOH for azoles). [16][17]
Widely used, easy to install. Labile to strong acid. [18]Generally stable to base and hydrogenolysis.
Another acid-labile acetal. Can be installed under "green," solvent-free conditions. [25][27]Creates a new stereocenter.
Experimental Protocols
To provide a practical context, we outline detailed methodologies for key protection and deprotection sequences.
Protocol 1: Protection of 3,5-dimethyl-4-nitro-1H-pyrazole with the Diethoxyethyl Group
Objective: To synthesize 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Rationale: Sodium hydride is a strong, non-nucleophilic base that will irreversibly deprotonate the pyrazole N-H. DMF is an excellent polar aprotic solvent for this type of SN2 reaction. The reaction is conducted at 0 °C initially to control the exothermic reaction of NaH with trace moisture and the initial deprotonation.
Materials:
3,5-dimethyl-4-nitro-1H-pyrazole
Sodium hydride (60% dispersion in mineral oil)
2-Bromo-1,1-diethoxyethane
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equiv).
Add anhydrous DMF to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 equiv) portion-wise. Effervescence (H₂ gas) will be observed.
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
Add 2-bromo-1,1-diethoxyethane (1.2 equiv) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
Separate the layers. Extract the aqueous layer twice more with EtOAc.
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the title compound.
Protocol 2: Deprotection of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Objective: To remove the diethoxyethyl group and regenerate the N-H pyrazole.
Rationale: A mixture of aqueous HCl in a miscible co-solvent like THF provides a homogenous acidic environment to efficiently hydrolyze the acetal. The reaction is typically rapid at room temperature.
Dissolve the protected pyrazole (1.0 equiv) in THF in a round-bottom flask.
Add 2M aqueous HCl (2.0-3.0 equiv).
Stir the mixture at room temperature, monitoring by TLC or LC-MS. The reaction is often complete within 1-4 hours.
Once the starting material is consumed, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
Extract the mixture three times with EtOAc.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
The resulting crude 3,5-dimethyl-4-nitro-1H-pyrazole can be purified by recrystallization or chromatography if necessary.
Strategic Application: Ortho-Lithiation
The primary strategic advantage of the diethoxyethyl group is its stability towards strong bases like n-butyllithium (n-BuLi), which enables regioselective C-H functionalization. For a protected pyrazole, lithiation typically occurs at the C5 position, which is acidified by the adjacent N1 and the electron-withdrawing nature of the N2 atom. The resulting lithiated intermediate can be trapped with a wide variety of electrophiles.
Caption: Synthetic workflow demonstrating the utility of the DEE group in a lithiation-functionalization sequence.
Conclusion and Recommendations
1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole represents a highly useful intermediate where the diethoxyethyl (DEE) group serves as a robust, acid-labile protecting group.
Choose the 1-(2,2-Diethoxyethyl) group when:
Your synthetic route involves the use of strong bases or organometallic reagents (e.g., n-BuLi, Grignards, LDA).
You require a protecting group that is orthogonal to base-labile or hydrogenation-sensitive functionalities.
A mild acidic deprotection at the end of the synthesis is acceptable.
Consider alternatives like PMB or SEM when:
Your molecule is highly acid-sensitive, and an oxidative (PMB) or fluoride-based (SEM) deprotection is required for orthogonality.
You need to perform reactions under acidic conditions while the pyrazole nitrogen remains protected.
Ultimately, the choice of protecting group is not a one-size-fits-all decision. It is a critical strategic element of synthesis design. By understanding the comparative strengths and weaknesses of the DEE group relative to other common choices, researchers can design more efficient, robust, and successful synthetic routes toward complex, high-value pyrazole-containing molecules.
References
In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. Bentham Science Publishers.
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
Synthesis and pharmacological activities of celecoxib derivatives.
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers.
Recent highlights in the synthesis and biological significance of pyrazole deriv
Synthesis and Pharmacological Activities of Pyrazole Deriv
194 recent advances in the synthesis of new pyrazole derivatives.
Pyrazoles in Drug Discovery. PharmaBlock.
Borylation directed borylation of N-alkyl anilines using iodine activ
Modification of Boc-Protected CAN508 via Acyl
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Universität Wien.
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry.
Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
Recent developments in synthetic chemistry and biological activities of pyrazole deriv
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
Synthesis and reactivity of novel trityl-type protecting groups.
Synthesis of Dmb-Protected Pyrazole Deriv
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
1-(2,2-Diethoxyethyl)
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
Recent Advances in the Synthesis of Pyrazole Deriv
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies. Benchchem.
Comparative Guide to HPLC Validation Methods for Purity Assessment of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, ensuring the purity of active...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods specifically tailored for the purity assessment of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and regulatory compliance.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] For purity assessment, this involves not only quantifying the main component but also detecting and quantifying any impurities, including process-related impurities and degradation products.[2] This guide is structured to provide a logical progression from method selection to full validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][3][4]
Foundational Principles: Method Selection and Development
The initial step in any validation process is the development of a suitable analytical method. For a nitroaromatic pyrazole derivative like 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility in handling non-volatile and thermally sensitive compounds.[5][6]
Isocratic vs. Gradient Elution: A Critical Choice
The elution mode, either isocratic or gradient, significantly impacts the separation efficiency, especially for impurity profiling.
Isocratic Elution: Employs a constant mobile phase composition throughout the analysis.[7] It is generally simpler and can result in shorter analysis times when only a few components with similar polarities need to be separated.[8] However, for complex samples with a wide range of analyte polarities, isocratic elution can lead to poor resolution of early-eluting peaks and significant broadening of late-eluting peaks.[9][10]
Gradient Elution: Involves a systematic change in the mobile phase composition during the analysis.[7] This approach is highly advantageous for separating complex mixtures containing analytes with diverse polarities, which is often the case in impurity profiling and stability studies.[8][11] Gradient elution typically provides better peak shapes and improved sensitivity for all components.[9]
Recommendation: For the comprehensive purity assessment of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a gradient elution method is strongly recommended . This will ensure the effective separation of the main peak from potential impurities and degradation products that may have significantly different polarities.
Detector Selection: Seeing the Unseen
The choice of detector is crucial for both sensitivity and specificity.
UV-Vis Detectors: These are the workhorses of HPLC, widely used for their robustness and affordability.[12] Nitroaromatic compounds, like the target analyte, exhibit strong UV absorbance, making UV detection a suitable choice.[5][13] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and preliminary identification of unknown impurities.[14][15]
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of analytical power. MS detection offers superior selectivity and sensitivity, and critically, provides molecular weight information that is essential for the identification of unknown impurities and degradation products.[16][17]
Recommendation: While a DAD/PDA detector is sufficient for routine quality control , the use of an LC-MS system is highly recommended during method development and for the characterization of stress-degradation samples .[16] This dual-detector approach combines the quantitative strengths of UV with the qualitative power of MS.
The Validation Gauntlet: A Parameter-by-Parameter Comparison
Once a suitable HPLC method is developed, it must undergo rigorous validation to demonstrate its reliability. The key validation parameters as per ICH Q2(R1) guidelines are discussed below.[1]
Specificity and the Power of Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To establish specificity for a stability-indicating method, forced degradation studies are indispensable.[2][18] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18][19]
Experimental Workflow for Forced Degradation:
Caption: Workflow for establishing method specificity through forced degradation studies.
A successful stability-indicating method will demonstrate that the main peak is well-resolved from all degradation product peaks, and the peak purity analysis (using a DAD/PDA detector) will confirm the homogeneity of the analyte peak.
Linearity, Range, Accuracy, and Precision: The Quantitative Core
These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte, over a specified range, and are both accurate and reproducible.[1]
Validation Parameter
Isocratic Method
Gradient Method
Acceptance Criteria (Typical)
Linearity (r²)
Typically ≥ 0.999
Typically ≥ 0.999
r² ≥ 0.995
Range
80-120% of test concentration for assay; LOQ to 120% for impurities[20]
80-120% of test concentration for assay; LOQ to 120% for impurities[20]
As defined by linearity, accuracy, and precision.
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
98.0 - 102.0% for assay; Varies for impurities.
Precision (%RSD)
- Repeatability
≤ 1.0%
≤ 1.0%
≤ 2.0%
- Intermediate Precision
≤ 2.0%
≤ 2.0%
≤ 2.0%
Table 1: Comparison of expected performance for isocratic vs. gradient methods for key quantitative validation parameters.
Sensitivity: LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method.
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
Typical Robustness Parameters to Investigate:
Mobile phase composition (± 2%)
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Different column lots/manufacturers
The method is considered robust if the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results remain within acceptable limits during these variations.
Recommended HPLC Validation Protocol
This section provides a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for the purity assessment of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Chromatographic System and Conditions
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent with DAD and MS detectors
A standard, reliable system capable of gradient elution and dual detection.
Nitroaromatic compounds typically have strong absorbance around 254 nm.
Diluent
Acetonitrile:Water (50:50)
Ensures the analyte is fully dissolved and compatible with the mobile phase.
Table 2: Recommended HPLC conditions.
Validation Experiments
The following diagram illustrates the logical flow of the validation experiments.
Caption: Logical workflow for HPLC method validation.
Step-by-Step Protocol:
System Suitability: Before any validation run, perform a system suitability test by injecting a standard solution multiple times (e.g., n=6). The %RSD for retention time and peak area should be ≤ 1.0%, and the tailing factor should be ≤ 2.0.
Specificity: Conduct forced degradation studies as outlined in section 2.1. Analyze the stressed samples and demonstrate that the analyte peak is free from interference from any degradants.
Linearity: Prepare a series of at least five concentrations of the analyte, from the LOQ to 120% of the working concentration.[1] Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).[6] Calculate the percentage recovery at each level.
Precision:
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[1]
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
LOD & LOQ: Determine the LOD and LOQ either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope from the linearity study.
Robustness: Deliberately vary the chromatographic parameters as described in section 2.4 and assess the impact on the system suitability parameters.
Conclusion
The purity of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a critical quality attribute that necessitates a well-developed and thoroughly validated analytical method. This guide has demonstrated that a stability-indicating reversed-phase HPLC method using gradient elution and DAD/MS detection provides the most comprehensive and reliable approach for this purpose.
By systematically evaluating all validation parameters according to ICH guidelines, from specificity confirmed by forced degradation to the quantitative metrics of linearity, accuracy, and precision, researchers and drug development professionals can establish a self-validating system of analysis.[3] This ensures not only the quality and consistency of the drug substance but also provides a solid foundation for regulatory submissions. The provided protocols and comparative data serve as a robust starting point for developing and validating a method that is fit for its intended purpose: to ensure the purity, safety, and efficacy of the final pharmaceutical product.
References
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
BA Sciences. USP <1225> Method Validation. Available from: [Link]
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Available from: [Link]
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
Scribd. Isocratic vs Gradient Elution in HPLC. Available from: [Link]
GMP-Verlag. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]
USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Semantic Scholar. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Available from: [Link]
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Available from: [Link]
Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Available from: [Link]
Pharma Now. Chromatography Detectors: UV, RI, MS, and Fluorescence Explained. Available from: [Link]
IJCPA. Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]
QbD Group. The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control. Available from: [Link]
Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Available from: [Link]
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Available from: [Link]
IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
U.S. Environmental Protection Agency. EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available from: [Link]
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
Organic Letters. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]
Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]
IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]
IJTSRD. Stability Indicating HPLC Method Development –A Review. Available from: [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Available from: [Link]
ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. Available from: [Link]
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available from: [Link]
Varian. HPLC Analysis of Explosives Using EPA Method 8330. Available from: [Link]
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]
National Institutes of Health. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]
Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
A Comparative Guide to the High-Resolution Mass Spectrometry Validation of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
This guide provides an in-depth, technically-grounded protocol for the molecular weight validation of the synthetic pyrazole derivative, 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. Designed for researchers, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technically-grounded protocol for the molecular weight validation of the synthetic pyrazole derivative, 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will objectively compare theoretical calculations with expected experimental data, supported by established principles of mass spectrometry, to provide a self-validating system for molecular confirmation.
Introduction: The Imperative of Structural Confirmation
In the fields of medicinal chemistry and materials science, the synthesis of novel compounds is merely the first step. Unambiguous confirmation of the molecular structure and weight is a critical prerequisite for any further investigation or application. The target analyte, 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities and applications in drug development.[1][2] Accurate mass determination is the foundational data point that verifies the success of a synthesis and ensures the integrity of subsequent research.
This guide employs high-resolution mass spectrometry (HRMS) as the gold standard for this validation. We will detail a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) workflow, chosen for its sensitivity and applicability to polar, nitrogen-containing molecules like our target compound.
Theoretical Mass and Predicted Ionization Behavior
Before any experimental work, a thorough theoretical analysis is essential. This establishes the expected values against which experimental data will be compared.
The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the most relevant value for HRMS and will be the primary focus of our validation.
Rationale for Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the technique of choice for this analysis. As a "soft ionization" method, ESI imparts minimal energy to the analyte, which reduces the likelihood of in-source fragmentation and maximizes the abundance of the intact molecular ion.[4] This is particularly advantageous for confirming molecular weight. Given the presence of multiple nitrogen atoms in the pyrazole ring, the compound is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This high proton affinity makes it an ideal candidate for positive-ion mode ESI.[5]
Predicted Primary Ions
In a positive-ion ESI-MS experiment, we anticipate the detection of several key species. The most abundant ion is expected to be the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace contaminants in solvents or on glassware.
Ion Species
Description
Theoretical Monoisotopic Mass (m/z)
[M+H]⁺
Protonated Molecule
258.14483
[M+Na]⁺
Sodium Adduct
280.12678
[M+K]⁺
Potassium Adduct
296.09971
Table 1: Theoretical monoisotopic masses of the primary expected ions for C₁₁H₁₉N₃O₄.
Anticipated Fragmentation Patterns for Structural Support
While the primary goal is to observe the intact molecular ion, tandem mass spectrometry (MS/MS) can provide valuable structural confirmation by inducing and analyzing fragmentation. Based on established fragmentation patterns of substituted pyrazoles and nitroaromatic compounds, we can predict several characteristic neutral losses and product ions.[6][7][8][9]
Loss of Nitro Group: Nitro-containing aromatic compounds commonly exhibit losses of •NO₂ (46.00 Da) or •NO (30.00 Da).[6][9][10]
Cleavage of the Diethoxyethyl Side Chain: The C-N bond connecting the side chain to the pyrazole ring is a likely point of cleavage.
Pyrazole Ring Fragmentation: The pyrazole ring itself may fragment, often through the expulsion of stable molecules like hydrogen cyanide (HCN, 27.01 Da).[6][9]
These predicted fragments serve as secondary validation points, confirming the presence of key structural motifs within the molecule.
Experimental Validation Workflow
The following protocol outlines a robust method for acquiring high-resolution mass data for the target analyte. This workflow is designed to be self-validating by incorporating internal standards or using the instrument's lock mass feature to ensure sub-ppm mass accuracy.
Caption: Mass Spectrometry Validation Workflow.
Detailed Experimental Protocol
1. Sample Preparation:
Prepare a stock solution of the synthesized compound at 1 mg/mL in LC-MS grade methanol.
Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). Formic acid is added to promote protonation, enhancing the ESI signal for the [M+H]⁺ ion.[4]
Transfer the final solution to an autosampler vial.
2. LC-MS Instrumentation and Conditions:
LC System: A standard UHPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Q-Exactive Orbitrap or a Waters Synapt Q-TOF.
Capillary Temperature: 320 °C (to aid in desolvation).[4]
Scan Mode 1 (Full MS):
Resolution: 70,000 FWHM (Full Width at Half Maximum).
Scan Range: 100 - 500 m/z.
AGC Target: 1e6.
Scan Mode 2 (dd-MS² / Tandem MS):
Inclusion List: Add the theoretical m/z of the [M+H]⁺ ion (258.1448).
Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.
Resolution: 17,500 FWHM.
Comparative Data Analysis and Results
Upon data acquisition, the experimental results are compared against the theoretical values. The primary metric for validation is the mass error, calculated in parts-per-million (ppm). For modern HRMS instruments, an accepted mass error is typically below 5 ppm.
Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶
Expected Full Scan (MS1) Results
The high-resolution full scan spectrum is expected to show a prominent peak corresponding to the [M+H]⁺ ion. The instrument software can then be used to predict the elemental composition based on this accurate mass measurement.
Ion Species
Theoretical m/z
Expected Experimental m/z
Expected Mass Error (ppm)
Inferred Formula
[M+H]⁺
258.14483
258.14471
-0.46
C₁₁H₂₀N₃O₄⁺
[M+Na]⁺
280.12678
280.12662
-0.57
C₁₁H₁₉N₃O₄Na⁺
Table 2: A comparative summary of theoretical vs. expected experimental data from an HRMS analysis. The low ppm error provides high confidence in the elemental composition.
The ability to resolve the isotopic pattern of the molecule provides a further layer of confirmation. The software's comparison of the measured isotopic distribution with the theoretical distribution for C₁₁H₂₀N₃O₄⁺ should yield a high-fidelity match.
Expected Tandem MS (MS/MS) Results
Analysis of the MS/MS spectrum provides the ultimate structural confirmation. By fragmenting the isolated [M+H]⁺ precursor ion (m/z 258.14), we can observe characteristic product ions that align with our predicted fragmentation pathways. This confirms that the detected mass corresponds to the correct molecular structure and not an isobaric isomer.
Conclusion
The validation of molecular weight is a non-negotiable step in chemical research and development. Through the systematic application of a well-designed LC-HRMS method, as detailed in this guide, one can achieve unambiguous confirmation of the molecular formula and structure of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The close correlation between the theoretical monoisotopic mass and the experimentally measured mass, with an error of less than 5 ppm, combined with confirmatory fragmentation data, provides a robust and trustworthy validation. This protocol serves as a reliable template for researchers requiring the highest level of analytical certainty.
References
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]
Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Available at: [Link]
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Available at: [Link]
ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Available at: [Link]
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available at: [Link]
PLOS One. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Available at: [Link]
NextSDS. (n.d.). 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole — Chemical Substance Information. Available at: [Link]
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Available at: [Link]
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
Benchmarking 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (DEDP-NO2) Reactivity in Cross-Coupling Reactions: A Comparative Guide
Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics . Traditionally, functionalizing th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics . Traditionally, functionalizing the C4 position of the pyrazole ring via cross-coupling has relied on aryl halides (e.g., 4-bromopyrazoles). However, the emergence of denitrative cross-coupling has introduced nitroarenes as highly atom-economical, easily accessible electrophilic coupling partners .
This guide benchmarks the reactivity of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (DEDP-NO2) . This specific building block is engineered for advanced late-stage functionalization. It features an N1-acetal handle that remains completely orthogonal to high-temperature cross-coupling conditions, alongside 3,5-dimethyl groups that sterically accelerate the challenging C–NO2 oxidative addition.
Structural & Mechanistic Rationale: The "Steric Twist" Advantage
To understand why DEDP-NO2 outperforms simpler nitro-pyrazoles in denitrative cross-coupling, we must examine the causality of the catalytic cycle. The primary hurdle in utilizing nitroarenes for Suzuki-Miyaura coupling is the high activation energy required to cleave the inert C(sp2)–NO2 bond.
DEDP-NO2 overcomes this through a phenomenon known as steric acceleration . The 3,5-dimethyl groups force the 4-nitro group to twist out of coplanarity with the pyrazole
π
-system. This disruption of resonance weakens the C–N bond, making it behave more like a localized pseudohalide. Consequently, electron-rich, bulky palladium catalysts—specifically those utilizing the BrettPhos ligand —can readily undergo oxidative addition into the C–NO2 bond.
Concurrently, the 1-(2,2-diethoxyethyl) group acts as a robust protecting group. Unlike esters or free aldehydes, this acetal easily survives the strongly basic (K3PO4) and high-temperature (130 °C) conditions required for denitrative transmetalation.
Catalytic cycle of denitrative Suzuki-Miyaura coupling utilizing DEDP-NO2.
Benchmarking Data: DEDP-NO2 vs. Alternatives
To objectively benchmark DEDP-NO2, we compare its performance in a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) against two common alternatives: 4-Bromo-3,5-dimethyl-1H-pyrazole (the traditional halide approach) and 1-Methyl-4-nitro-1H-pyrazole (a simpler nitroarene lacking steric acceleration and the acetal handle).
Substrate
Catalyst System
Temp (°C)
Yield (%)
C-X Bond Activation
Downstream N1 Handle
DEDP-NO2
Pd(acac)2 / BrettPhos
130
82%
Sterically Accelerated
Yes (Acetal)
4-Bromo-3,5-dimethyl-1H-pyrazole
Pd(PPh3)4
80
92%
Standard Halide
No (Requires N-alkylation)
1-Methyl-4-nitro-1H-pyrazole
Pd(acac)2 / BrettPhos
130
45%
High Energy Barrier
No (Inert Methyl)
Data Analysis: While the traditional bromo-pyrazole offers a higher yield at a lower temperature, it lacks the critical N1-acetal required for downstream cyclization/conjugation. When comparing the nitroarenes, DEDP-NO2 significantly outperforms the 1-methyl analog (82% vs. 45%). The lack of flanking methyl groups in the 1-methyl analog allows the nitro group to remain coplanar, strengthening the C–N bond and hindering oxidative addition.
The following protocol details the denitrative Suzuki-Miyaura cross-coupling of DEDP-NO2 with an arylboronic acid. This is a self-validating system: the use of 18-crown-6 is non-negotiable, as it chelates potassium ions to solubilize the K3PO4 base in 1,4-dioxane, which is the exact causality behind successful transmetalation in this non-polar environment .
Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add DEDP-NO2, phenylboronic acid, Pd(acac)2, BrettPhos, K3PO4, and 18-crown-6.
Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Pd(0) and the electron-rich BrettPhos ligand are highly susceptible to aerobic oxidation.
Solvent Addition: Inject anhydrous 1,4-dioxane (2.0 mL) via syringe.
Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Seal tightly and submerge the tube in a pre-heated oil bath at 130 °C. Stir vigorously for 24 hours.
In-Process Validation: After 24 hours, cool to room temperature. Remove a 10 µL aliquot, dilute with EtOAc, and analyze via GC-MS or TLC (Hexanes:EtOAc 7:3). The complete disappearance of the DEDP-NO2 peak (m/z = 257) validates reaction completion.
Workup & Isolation: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the 4-aryl pyrazole product.
Step-by-step workflow for the denitrative Suzuki-Miyaura coupling of DEDP-NO2.
Orthogonal Reactivity & Downstream Utility
The true value of DEDP-NO2 lies in its post-coupling utility. Once the C4 position has been successfully arylated (or aminated), the N1-(2,2-diethoxyethyl) group can be selectively unmasked.
Treating the coupled product with mild aqueous acid (e.g., 20% TFA in H2O/DCM or 1M HCl in THF) rapidly hydrolyzes the acetal to reveal a highly reactive N1-acetaldehyde intermediate. This aldehyde serves as a versatile linchpin for:
Reductive Amination: Reacting with primary amines and NaBH3CN to append solubilizing groups (e.g., morpholine or piperazine derivatives) critical for tuning drug pharmacokinetics.
Fused Ring Synthesis: Undergoing intramolecular cyclization to form complex pyrazolo[1,5-a]pyridine or pyrazolo-pyrazine scaffolds.
Downstream functionalization pathway exploiting the orthogonal N1-acetal handle.
References
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). "The Suzuki–Miyaura Coupling of Nitroarenes." Journal of the American Chemical Society, 139(28), 9423–9426.[Link]
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554.[Link]
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 24(9), 7834.[Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.